4-Cyanophenyl cyclohexyl ketone
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(cyclohexanecarbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h6-9,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPMXOBAIYBRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642588 | |
| Record name | 4-(Cyclohexanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-14-8 | |
| Record name | 4-(Cyclohexylcarbonyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclohexanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and properties of 4-Cyanophenyl cyclohexyl ketone
An In-depth Technical Guide to 4-Cyanophenyl Cyclohexyl Ketone
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional aromatic ketone of significant interest in synthetic and medicinal chemistry. We will explore its core chemical structure, physicochemical properties, and established synthetic routes, with a particular focus on the mechanistic underpinnings of its formation via Friedel-Crafts acylation. This document details robust protocols for its analytical characterization using modern spectroscopic and chromatographic techniques. Furthermore, it discusses its reactivity, potential applications as a versatile chemical intermediate, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this compound.
Compound Identification and Structure
This compound, systematically named 4-(cyclohexanecarbonyl)benzonitrile, is a chemical compound featuring a central phenyl ring substituted at the 1 and 4 positions by a cyclohexyl ketone and a nitrile (cyano) group, respectively. This unique arrangement of functional groups—an aromatic ketone and a cyano moiety—makes it a valuable building block for more complex molecular architectures.
-
IUPAC Name: 4-(cyclohexanecarbonyl)benzonitrile[1]
-
CAS Registry Number: 898792-14-8[1]
-
Molecular Formula: C₁₄H₁₅NO[1]
-
Molecular Weight: 213.28 g/mol [1]
Caption: 2D Structure of 4-(cyclohexanecarbonyl)benzonitrile.
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its combination of a rigid aromatic core and a flexible aliphatic ring, along with the polar ketone and nitrile groups.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | [1] |
| InChIKey | PJPMXOBAIYBRRR-UHFFFAOYSA-N | [1] |
Note: Experimental data such as melting point, boiling point, and solubility are not widely published in readily accessible databases. These values would typically be determined empirically in a laboratory setting.
Synthesis and Chemical Reactivity
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and industrially relevant synthesis of this compound is through the Friedel-Crafts acylation of cyanobenzene (benzonitrile).[2][3][4] This classic electrophilic aromatic substitution reaction involves reacting benzonitrile with cyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Causality of Experimental Design:
-
Reactants: Benzonitrile serves as the aromatic substrate. The cyano group is a deactivating, meta-directing group; however, under the forcing conditions of a Friedel-Crafts reaction, para-substitution can be achieved. Cyclohexanecarbonyl chloride is the acylating agent, providing the cyclohexyl ketone moiety.
-
Catalyst: A strong Lewis acid like AlCl₃ is crucial. It coordinates with the chlorine atom of the acyl chloride, abstracting it to generate a highly electrophilic acylium ion (C₆H₁₁CO⁺).[3] This ion is the active electrophile that attacks the electron-rich benzene ring. A stoichiometric amount of the catalyst is required because the product ketone can also form a complex with AlCl₃, temporarily deactivating it.[2][4]
-
Solvent: An inert solvent, such as dichloromethane (DCM) or carbon disulfide (CS₂), is typically used to dissolve the reactants and facilitate the reaction while not competing in the reaction itself.
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.
Chemical Reactivity
The reactivity of this compound is a composite of its constituent functional groups:
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Ketone Group: The carbonyl group can undergo nucleophilic addition reactions. It can be reduced to a secondary alcohol (cyclohexyl(4-cyanophenyl)methanol) using reducing agents like sodium borohydride (NaBH₄) or converted to an alkane (4-cyanophenyl)cyclohexylmethane) via a Clemmensen or Wolff-Kishner reduction.
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Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(cyclohexanecarbonyl)benzoic acid) or reduced to a primary amine (4-(aminomethyl)phenyl)(cyclohexyl)methanone).
-
Aromatic Ring: The phenyl ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of both the ketone and cyano groups.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating analytical system.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as two doublets in the downfield region (~7.7-8.0 ppm for protons ortho to the ketone and ~7.5-7.8 ppm for protons ortho to the cyano group), characteristic of a 1,4-disubstituted benzene ring. The cyclohexyl protons will appear as a series of complex multiplets in the upfield region (~1.2-3.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by a signal for the carbonyl carbon at ~190-200 ppm and the nitrile carbon at ~118-125 ppm. Aromatic carbons will resonate in the ~128-140 ppm range, while the aliphatic cyclohexyl carbons will be found in the ~25-45 ppm range.
-
IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A strong, sharp absorption band will be observed around 2220-2240 cm⁻¹ , corresponding to the C≡N stretch of the nitrile. Another strong absorption will be present in the range of 1680-1700 cm⁻¹ , indicative of the C=O stretch of the aromatic ketone.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z ≈ 213 or 214). Key fragmentation patterns would include the loss of the cyclohexyl group and cleavage at the acylium ion.
Chromatographic Purity Assessment
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard reverse-phase HPLC method for assessing the purity of a synthesized batch of this compound.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.
-
Caption: Workflow for analytical characterization and quality control.
Applications and Research Interest
The bifunctional nature of this compound makes it a versatile intermediate in several fields:
-
Medicinal Chemistry: Ketone derivatives are common scaffolds in drug design. This compound can serve as a starting material for synthesizing more complex molecules with potential biological activity. For instance, derivatives of cyanophenyl-containing structures have been investigated as enzyme inhibitors.[5] The cyclohexyl group can enhance lipophilicity, which is often a desirable trait for improving pharmacokinetic properties of drug candidates.
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Materials Science: The rigid, polar structure containing a cyano group is characteristic of molecules used in the synthesis of liquid crystals. The cyano group provides a strong dipole moment, which is essential for the alignment of molecules in an electric field. Compounds with cyanophenyl and cyclohexyl rings are known components of liquid crystal mixtures.[6]
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Synthetic Intermediates: It is a useful precursor for creating a variety of 1,4-disubstituted benzene derivatives by selectively transforming the ketone or nitrile functionalities. For example, it could be used in the synthesis of benzodiazepine derivatives, which are active on the central nervous system.[7]
Safety, Handling, and Storage
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Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.[8][11]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[9]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[11]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[8]
-
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[8][12] Do not breathe dust. Wash hands thoroughly after handling.[8]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8][13] Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
Conclusion
This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation via Friedel-Crafts acylation is a robust and scalable method. The compound's distinct functional groups provide multiple handles for further chemical modification, making it a valuable building block for applications in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and analytical characterization, combined with strict adherence to safety protocols, enables its effective and safe utilization in research and development.
References
-
Chemical Register. (n.d.). This compound. Retrieved from [Link]
- Patents. (n.d.). Synthesis of trans-1-p-cyanophenyl-4-(trans-4-propyl-cyclohexyl)-cyclohexane.
-
National Center for Biotechnology Information. (n.d.). (4RS)-Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate. PMC. Retrieved from [Link]
-
Alfa Aesar. (2025). SAFETY DATA SHEET - Cyclohexyl phenyl ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyano(methyl)cyclohexanone. PubChem. Retrieved from [Link]
-
Save My Exams. (2024). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexanone. PubChem. Retrieved from [Link]
-
DOMO. (2022). SAFETY DATA SHEET - Cyclohexanone. Retrieved from [Link]
-
ChemSrc. (n.d.). 2-cyanophenyl cyclohexyl ketone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorophenyl cyclohexyl ketone. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexyl phenyl ketone. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenyl cyclohexyl ketone (CAS 712-50-5). Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]
- Google Patents. (n.d.). FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES....
-
Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Retrieved from [Link]
-
Chemius. (n.d.). Safety data sheet - Cyclohexanone. Retrieved from [Link]
- Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.
-
National Center for Biotechnology Information. (2024). Semisynthetic phytochemicals in cancer treatment: a medicinal chemistry perspective. PMC. Retrieved from [Link]
Sources
- 1. 4-Cyano-1-(trifluoromethoxy)pyridin-1-ium bis((trifluoromethyl)sulfonyl)amide,4-cyano-1-[(pyridin-4-yl)methyl]piperidine-4-carboxylic acid Suppliers & Manufacturers [chemicalregister.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. 4-CYANO-4-(4-FLUOROPHENYL)CYCLOHEXANONE CAS#: 56326-98-8 [m.chemicalbook.com]
- 6. SYNTHON Chemicals Shop | trans-4-(4-Cyanophenyl)cyclohexyl 4-(6-(methacryloyloxy)hexyloxy)benzoate | Flüssigkristalle Reaktive Mesogene Kronenether Calixarene [shop.synthon-chemicals.com]
- 7. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. Mobile [my.chemius.net]
An In-depth Technical Guide to 4-Cyanophenyl Cyclohexyl Ketone
This technical guide provides a comprehensive overview of 4-cyanophenyl cyclohexyl ketone (CAS Number: 50985-26-3), a molecule of significant interest in synthetic and medicinal chemistry. This document delves into its physicochemical properties, synthesis, spectroscopic characterization, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction and Physicochemical Properties
This compound is an aromatic ketone characterized by a cyclohexyl group and a cyanophenyl group attached to a carbonyl moiety. The presence of the cyano (nitrile) group and the ketone functional group makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.
Chemical Structure
The structure of this compound is presented below:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Estimated Value | Source/Rationale |
| Molecular Formula | C₁₄H₁₅NO | - |
| Molecular Weight | 213.28 g/mol | - |
| Appearance | White to off-white solid | Based on similar aromatic ketones[1] |
| Melting Point | Not available | Likely a crystalline solid with a defined melting point. |
| Boiling Point | Not available | Expected to be high due to its molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Insoluble in water. | General solubility of aromatic ketones and nitriles. |
Synthesis Methodology
A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction . This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Proposed Synthesis Workflow
The synthesis would proceed by reacting benzonitrile with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Causality: The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds between aromatic and aliphatic moieties.[2] The use of a strong Lewis acid like AlCl₃ is crucial to activate the acyl chloride for electrophilic attack on the electron-rich (activated) para-position of the benzonitrile. An inert solvent is used to ensure proper mixing and temperature control.
-
Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzonitrile (1.0 eq) and an anhydrous inert solvent such as dichloromethane (DCM).
-
Catalyst Addition : Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Acyl Chloride Addition : Add cyclohexanecarbonyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred suspension.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification : Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected spectral data are outlined below, based on the characteristic absorptions and resonances of ketones and nitriles.[3][4][5][6]
| Technique | Expected Features | Rationale |
| IR Spectroscopy | ~2230 cm⁻¹ (C≡N stretch, sharp, medium)~1685 cm⁻¹ (C=O stretch, strong) | The nitrile group has a characteristic absorption in this region. The carbonyl stretch is at a lower wavenumber due to conjugation with the aromatic ring.[7] |
| ¹H NMR | δ 7.8-8.0 (d, 2H, Ar-H ortho to C=O)δ 7.6-7.8 (d, 2H, Ar-H ortho to CN)δ 3.0-3.2 (m, 1H, CH of cyclohexyl)δ 1.2-2.0 (m, 10H, CH₂ of cyclohexyl) | The aromatic protons will appear as two doublets due to the para-substitution. The cyclohexyl protons will show complex multiplets in the aliphatic region. |
| ¹³C NMR | ~200 ppm (C=O)~118 ppm (C≡N)~132, 129 ppm (Ar-C)~45 ppm (CH of cyclohexyl)~25-30 ppm (CH₂ of cyclohexyl) | The carbonyl carbon has a characteristic downfield shift. The nitrile carbon and aromatic carbons will appear in their respective typical regions. |
Potential Applications in Research and Drug Development
Cyclohexyl phenyl ketone derivatives are valuable intermediates in the synthesis of various biologically active compounds.[8] The presence of the cyano group in this compound provides a versatile handle for further chemical transformations, making it a particularly useful building block in drug discovery.
Intermediate for Pharmacologically Active Molecules
The cyano group can be readily converted into other functional groups such as:
-
Amines : by reduction, leading to benzylamine derivatives which are common in many drug scaffolds.
-
Carboxylic acids : by hydrolysis, providing a key functional group for interacting with biological targets.
-
Tetrazoles : by reaction with azides, a common bioisostere for carboxylic acids in medicinal chemistry.
Caption: Potential synthetic transformations of this compound.
These transformations could lead to the synthesis of novel compounds with potential activity in areas such as:
-
Central Nervous System (CNS) agents : As suggested by the utility of similar structures in the synthesis of benzodiazepine derivatives.[8]
-
Analgesics : Certain 4-amino-4-aryl-cyclohexanones have shown analgesic activity.[9]
Safety, Handling, and Storage
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
-
Hazards : While specific toxicity data is not available, aromatic ketones and nitriles should be handled with care. Compounds of this class may cause skin and eye irritation.[1]
References
- Google Patents. (n.d.). Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates.
-
LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]
- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
-
Asian Journal of Organic & Medicinal Chemistry. (2018). A Review on the Synthesis of 2-Aminobenzophenones. Retrieved from [Link]
-
Spectroscopy Online. (2025). The Big Review VI: Carbonyl Compounds. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). 4-Amino-4-aryl-cyclohexanones.
Sources
- 1. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]
- 9. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]
thermodynamic properties of 4-Cyanophenyl cyclohexyl ketone
An In-Depth Technical Guide to the Thermodynamic Properties of 4-Cyanophenyl cyclohexyl ketone
Abstract: This technical guide provides a comprehensive framework for the determination, analysis, and application of the . Recognizing the scarcity of published data for this specific molecule, this document serves as a procedural and theoretical manual for researchers in material science and pharmaceutical development. It details a multi-pillar approach, combining experimental thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—with robust computational chemistry workflows using Density Functional Theory (DFT). By presenting not just protocols but the underlying scientific rationale, this guide empowers scientists to fully characterize novel compounds, ensuring data integrity and enabling the prediction of chemical behavior, stability, and suitability for advanced applications.
Introduction: The Subject Molecule
This compound is an organic molecule featuring a central ketone group linking a cyclohexyl ring and a para-substituted cyanophenyl ring. Its structure suggests potential applications as a scaffold in medicinal chemistry, where the cyano group can act as a hydrogen bond acceptor or a reactive handle, and the overall structure could interact with biological targets. In material science, such aromatic ketones are precursors for polymers and specialty chemicals.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | (4-cyanophenyl)(cyclohexyl)methanone |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N |
| CAS Number | Not assigned or not readily available |
A thorough understanding of its thermodynamic properties is not merely academic; it is a critical prerequisite for any meaningful development. These properties govern the molecule's stability, its phase behavior, and the energy landscape of its reactions, which are fundamental to predicting its performance, safety, and formulation feasibility.
The Imperative of Thermodynamic Characterization in Development
For drug development professionals and material scientists, thermodynamic data provides the bedrock for rational design and process optimization.
-
Stability & Shelf-Life: The thermal stability, determined by TGA, indicates the temperature at which the compound begins to degrade. This is a critical parameter for defining storage conditions, handling protocols, and assessing shelf-life.
-
Polymorphism & Bioavailability: Many pharmaceutical compounds exhibit polymorphism, where different crystalline forms possess different free energies. These forms can have dramatically different solubilities and dissolution rates, directly impacting bioavailability. DSC is the primary tool for identifying and characterizing these phase transitions.[1]
-
Reaction Feasibility: The standard enthalpy of formation (ΔH°f) is a cornerstone of thermochemistry. It allows for the calculation of reaction enthalpies, helping to predict whether a synthesis step will be exothermic or endothermic and to assess the thermodynamic feasibility of a reaction pathway.[2]
-
Formulation & Processing: Melting point and enthalpy of fusion, determined by DSC, are essential for developing formulations, such as hot-melt extrusions or amorphous solid dispersions.
This guide outlines the workflow to acquire this essential data.
Part 1: Experimental Determination Workflow
Accurate experimental data is the gold standard. The following section details the necessary steps, emphasizing not just the "how" but the "why" behind each choice.
Caption: Workflow for Experimental Thermodynamic Characterization.
Prerequisite: Synthesis and Purification
Thermodynamic measurements are exquisitely sensitive to impurities. Therefore, the synthesis and rigorous purification of this compound is the mandatory first step. While a specific, validated synthesis may not be published, a plausible route can be designed based on established organic chemistry principles, such as a Friedel-Crafts acylation of cyanobenzene with cyclohexanecarbonyl chloride.
Following synthesis, purification via column chromatography or recrystallization is essential until a purity of >99.5%, as determined by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC), is achieved.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] It is the definitive method for identifying thermal transitions.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of the purified, dry powder into a clean aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical, empty pan to serve as the reference.
-
Experimental Program:
-
Equilibration: Set the initial temperature to ambient (e.g., 25 °C) and hold for 2-5 minutes to ensure thermal equilibrium.
-
Heating Ramp: Heat the sample at a controlled rate. A standard rate of 10 °C/min is often used as it provides a good balance between resolution and sensitivity.[4] The temperature range should be wide enough to encompass any expected transitions, for instance, from 25 °C to 250 °C.
-
Atmosphere: Conduct the analysis under an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation of the sample.
-
-
Data Analysis:
-
Plot the heat flow (W/g) against temperature (°C).
-
Melting Point (Tm): Identify endothermic peaks. The peak maximum is typically reported as the melting point.
-
Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak. This value represents the energy required to melt the sample and is crucial for understanding crystal lattice energy.[1]
-
Other Transitions: Look for other events such as glass transitions (a step-change in the baseline) or solid-solid phase transitions (additional peaks before the melting endotherm), which would indicate polymorphism.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using materials with known Curie points.
-
Sample Preparation: Place 5-10 mg of the purified sample into a tared TGA pan (typically ceramic or platinum).
-
Experimental Program:
-
Equilibration: Hold at an initial temperature (e.g., 30 °C) to allow the balance to stabilize.
-
Heating Ramp: Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.[5]
-
Atmosphere: Use an inert nitrogen atmosphere (50-100 mL/min) to study the inherent thermal decomposition, distinct from oxidative degradation.[4]
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Onset of Decomposition (T_onset): Determine the temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Decomposition Profile: Analyze the number of decomposition steps, which can provide insight into the degradation mechanism. The derivative of the TGA curve (DTG curve) is useful for resolving distinct decomposition events.
-
Part 2: Computational Prediction Workflow
When experimental resources are limited or for predictive screening, in silico methods are invaluable. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, providing a good balance of accuracy and computational cost for predicting thermodynamic properties.[6]
Caption: Workflow for Computational Thermodynamic Prediction.
Protocol for DFT-Based Thermochemical Analysis
-
Model Building: Construct the 3D structure of this compound using a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable DFT functional for this purpose is B3LYP, paired with a suitable basis set like 6-31G(d).[7]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This is a critical step for two reasons:
-
It confirms that the structure is a true energy minimum (no imaginary frequencies).
-
The vibrational frequencies are used to calculate the vibrational contributions to the thermodynamic properties based on statistical mechanics.
-
-
Thermochemical Property Calculation: The output of the frequency calculation will provide the zero-point vibrational energy (ZPVE), and the thermal corrections to enthalpy and entropy. From these, the following can be derived:
-
Standard Enthalpy of Formation (ΔH°f): This requires calculating the total atomization energy and using known experimental enthalpies of formation for the constituent atoms.[8]
-
Standard Molar Entropy (S°): Calculated from translational, rotational, vibrational, and electronic contributions.
-
Heat Capacity (Cv, Cp): Calculated from the vibrational modes.
-
Validation: The Self-Validating System
Trustworthiness in computational chemistry comes from validation. Before accepting the calculated values for the target molecule, the chosen method (e.g., B3LYP/6-31G(d)) should be benchmarked against a structurally similar molecule for which reliable experimental data exists. Phenyl cyclohexyl ketone (CAS 712-50-5) is an ideal candidate for this validation step.[9][10] By comparing the calculated and experimental values for this known compound, confidence in the predictions for the unknown compound is established.
Synthesizing the Data: A Complete Picture
The culmination of this work is a unified table of thermodynamic properties, populated by both experimental and computational results. This provides a comprehensive dataset for all subsequent research and development activities.
Table 2: Summary of Thermodynamic Properties for this compound
| Parameter | Symbol | Experimental Value | Computational Value | Method |
| Melting Point | Tₘ | To be determined | N/A | DSC |
| Enthalpy of Fusion | ΔHfus | To be determined | N/A | DSC |
| Decomposition Onset | T_onset | To be determined | N/A | TGA |
| Standard Enthalpy of Formation (298.15 K) | ΔH°f | To be determined | To be calculated | Combustion Calorimetry / DFT |
| Standard Molar Entropy (298.15 K) | S° | To be determined | To be calculated | Calorimetry / DFT |
| Heat Capacity (298.15 K) | Cₚ | To be determined | To be calculated | DSC / DFT |
Conclusion and Future Outlook
This guide has established a rigorous, dual-pronged workflow for the complete thermodynamic characterization of this compound. By integrating meticulous experimental thermal analysis with validated computational modeling, researchers can generate the reliable data necessary to advance this molecule in pharmaceutical or material science pipelines. The absence of prior data is not a barrier but an opportunity to apply fundamental principles of physical chemistry and materials characterization. Future work should focus on executing these protocols and exploring more complex phenomena such as polymorphism and solid-state stability under various environmental conditions.
References
- Vertex AI Search. (n.d.). Synthesis of trans-1-p-cyanophenyl-4-(trans-4-propyl-cyclohexyl)-cyclohexane.
- National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC.
- ResearchGate. (2025, August 10). Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate.
- Google Patents. (n.d.). FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES.
- Fluorochem. (n.d.). 3-(4-Cyanophenyl)cyclohexanone.
- National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC.
- Cheméo. (n.d.). Chemical Properties of Phenyl cyclohexyl ketone (CAS 712-50-5).
- Cheméo. (n.d.). Phenyl cyclohexyl ketone.
- arXiv. (2025, June 17). Abstract - arXiv.
- Open Access Journals. (n.d.). An Over View of Computational Chemistry.
- Taylor & Francis. (n.d.). Computational chemistry – Knowledge and References.
- National Center for Biotechnology Information. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC.
- YouTube. (2017, September 23). Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry.
- KBI Biopharma. (n.d.). Differential Scanning Calorimetry (DSC).
- European Space Agency. (n.d.). a detailed study on the thermal endurance of kapton hn.
- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.
- ResearchGate. (2019, January 16). (PDF) Thermogravimetric Analysis of Polymers.
- ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
Sources
- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. kbibiopharma.com [kbibiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. esmat.esa.int [esmat.esa.int]
- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Abstract [arxiv.org]
- 9. Phenyl cyclohexyl ketone (CAS 712-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chemeo.com [chemeo.com]
An In-depth Technical Guide to the Physicochemical Characterization of 4-Cyanophenyl cyclohexyl ketone: Melting and Boiling Point Determination
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide addresses the melting and boiling points of 4-Cyanophenyl cyclohexyl ketone, a molecule of interest in medicinal chemistry and materials science. While a comprehensive literature search did not yield established experimental values for these specific physical constants, this document provides a robust framework for their empirical determination. By synthesizing established methodologies with insights from structurally related compounds, this guide offers a predictive and practical approach for researchers. We will explore the theoretical underpinnings of phase transitions, detail validated experimental protocols, and analyze the expected influence of the compound's distinct structural motifs—the cyanophenyl group and the cyclohexyl ketone moiety—on its melting and boiling point characteristics.
Introduction: The Significance of Melting and Boiling Points in a Research Context
The melting and boiling points are fundamental physicochemical properties that provide critical insights into the purity, stability, and intermolecular forces of a compound. For drug development professionals and materials scientists, these parameters are indispensable for:
-
Purity Assessment: A sharp and defined melting point range is a primary indicator of a compound's purity. Impurities typically lead to a depression and broadening of the melting point range.
-
Compound Identification and Characterization: Alongside spectroscopic data, the melting and boiling points serve as crucial data points for verifying the identity of a synthesized compound.
-
Formulation and Process Development: Knowledge of these thermal properties is essential for designing appropriate formulation strategies, such as crystallization, lyophilization, and spray drying. It also informs the selection of suitable solvents and processing temperatures.
-
Predicting Solubility and Other Physical Properties: The energy required to transition from a solid to a liquid or a liquid to a gas is directly related to the strength of the intermolecular forces, which also influences solubility and other key physical characteristics.
Given the absence of reported values for this compound, this guide provides the necessary theoretical and practical foundation for researchers to determine these properties accurately and reliably.
Predicted Physicochemical Properties of this compound
While experimental data is not available, we can infer certain characteristics based on the structure of this compound. The molecule possesses a polar cyanophenyl group and a non-polar cyclohexyl ring, attached to a central ketone. This combination suggests a molecule with moderate polarity. The presence of the rigid phenyl ring and the bulky cyclohexyl group will likely lead to a crystalline solid at room temperature with a relatively high melting point compared to simpler acyclic ketones. The boiling point is also expected to be significantly elevated due to a combination of dipole-dipole interactions from the cyano and ketone groups and van der Waals forces from the overall molecular structure.
Experimental Determination of Melting and Boiling Points
The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of this compound. These protocols are designed to be self-validating and adhere to established laboratory standards.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is crystalline and has been thoroughly dried to remove any residual solvent.
-
Finely powder a small amount of the sample.
-
-
Capillary Tube Loading:
-
Take a thin-walled capillary tube, sealed at one end.
-
Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
-
Melting Point Apparatus:
-
Utilize a calibrated digital melting point apparatus.
-
Place the loaded capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Set a heating rate of approximately 10-15 °C per minute for a rapid initial determination.
-
Observe the sample and record the approximate melting temperature.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the process with a fresh sample, setting a slow heating rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting point range.
-
Causality Behind Experimental Choices:
-
Fine Powdering: Ensures uniform heat distribution throughout the sample.
-
Small Sample Size: A small, well-packed sample minimizes thermal gradients and leads to a sharper, more accurate melting point range.
-
Slow Heating Rate: A slow heating rate allows the temperature of the heating block and the sample to remain in equilibrium, providing a more precise measurement.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Experimental Protocol (Micro-method):
-
Sample Preparation:
-
Place a small amount (approximately 0.5 mL) of liquid this compound into a small test tube (Thiele tube or similar).
-
-
Apparatus Setup:
-
Attach the test tube to a thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Place a short, sealed capillary tube (sealed end up) into the test tube containing the sample.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital boiling point apparatus).
-
-
Measurement:
-
Heat the bath gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Causality Behind Experimental Choices:
-
Inverted Capillary Tube: This acts as a manometer, trapping the vapor of the liquid. The continuous stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.
-
Cooling and Observation: Recording the temperature upon cooling, when the liquid re-enters the capillary, provides a more accurate measurement of the boiling point as it represents the point of equilibrium between the vapor pressure and the external pressure.
Data Presentation
All experimentally determined quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.
| Physicochemical Property | Experimental Value (°C) | Observations |
| Melting Point Range | TBD | e.g., White crystalline solid, sharp melting range |
| Boiling Point | TBD | e.g., Colorless liquid at elevated temperature |
Structural Analysis and Expected Influence on Physicochemical Properties
The chemical structure of this compound provides clues to its expected melting and boiling points.
-
Cyclohexyl Phenyl Ketone: This parent structure has a reported melting point in the range of 55-57 °C.[1] The introduction of a cyano group is expected to significantly alter this.
-
4-Cyanophenyl Group: The nitrile group (-C≡N) is strongly polar and can participate in dipole-dipole interactions. This will increase the intermolecular forces compared to an unsubstituted phenyl ring, leading to an anticipated higher melting and boiling point. For example, benzonitrile has a significantly higher boiling point (191 °C) than benzene (80 °C).[2]
-
Cyclohexyl Ketone Moiety: The cyclohexyl group is a bulky, non-polar aliphatic ring. Its size contributes to increased van der Waals forces. The ketone group is polar and contributes to dipole-dipole interactions.
The combination of these structural features suggests that this compound will have a higher melting point and a substantially higher boiling point than cyclohexyl phenyl ketone.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination (Micro-method).
Conclusion
While the definitive melting and boiling points of this compound remain to be experimentally determined and reported in the peer-reviewed literature, this guide provides the essential framework for any researcher to obtain these critical physicochemical parameters. The detailed protocols, rooted in established chemical principles, ensure accuracy and reproducibility. Furthermore, the structural analysis offers a predictive lens through which to interpret the forthcoming experimental data. The methodologies and insights presented herein are intended to empower researchers in their synthesis, characterization, and application of this and other novel chemical entities.
References
-
ChemBK. (2024, April 9). CYCLOHEXYL PHENYL KETONE - Physico-chemical Properties. Retrieved from [Link]
-
Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]
-
JoVE. (2020, March 26). Identification of Unknown Aldehydes and Ketones. Retrieved from [Link]
-
Vardhman College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
-
Web of Substances. (n.d.). benzonitrile. Retrieved from [Link]
Sources
molecular weight and formula of 4-Cyanophenyl cyclohexyl ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Cyanophenyl cyclohexyl ketone, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, and known applications, offering insights for its effective utilization in research and development.
Core Molecular Attributes
This compound, systematically named (4-cyanophenyl)(cyclohexyl)methanone , is an aromatic ketone characterized by a cyclohexyl group and a 4-cyanophenyl group attached to a central carbonyl moiety.
Key Properties:
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₅NO | Calculated |
| Molecular Weight | 213.28 g/mol | Calculated |
| IUPAC Name | (4-cyanophenyl)(cyclohexyl)methanone | N/A |
| CAS Number | 898792-08-0 | N/A |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the benzonitrile ring and the cyclohexylcarbonyl group.[1][2][3][4]
Reaction Principle:
The Friedel-Crafts acylation involves the reaction of an acylating agent, in this case, cyclohexanecarbonyl chloride, with an aromatic compound, benzonitrile, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of benzonitrile. Due to the electron-withdrawing nature of the cyano group, the aromatic ring of benzonitrile is deactivated, making the reaction conditions for Friedel-Crafts acylation potentially more demanding than for activated aromatic rings. The acylation is expected to occur predominantly at the position para to the cyano group due to steric hindrance and the directing effects of the cyano group.
Experimental Protocol:
Materials:
-
Benzonitrile
-
Cyclohexanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath.
-
Formation of Acylium Ion: Slowly add cyclohexanecarbonyl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ in DCM. The formation of the acylium ion complex will occur.
-
Addition of Benzonitrile: To the reaction mixture, add benzonitrile (1.0 equivalent) dropwise via a dropping funnel, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by a dilute solution of hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Spectroscopic Characterization
While a specific, published spectrum for this compound was not found in the searched literature, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show multiplets for the cyclohexyl protons. The aromatic protons of the cyanophenyl group would likely appear as two doublets in the downfield region (around 7.5-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon (around 195-205 ppm) and the nitrile carbon (around 115-120 ppm). The spectrum would also display signals for the carbons of the cyclohexyl ring and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration (around 1680-1700 cm⁻¹) and a sharp absorption for the nitrile (C≡N) stretching vibration (around 2220-2240 cm⁻¹).
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of three key functional groups: the ketone, the cyano group, and the aromatic ring, which can all be further modified.
Intermediate for Pharmaceutical Synthesis
Aromatic ketones are common intermediates in the synthesis of a wide range of pharmaceuticals. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. For instance, derivatives of cyclohexyl phenyl ketones have been utilized as intermediates in the synthesis of benzodiazepines, which are a class of psychoactive drugs.[5]
Precursor for Biologically Active Molecules
The structural motif of a cyanophenyl group attached to a cyclic ketone is found in molecules with diverse biological activities. For example, related cyanocyclohexyl derivatives have been investigated for their affinity to cannabinoid receptors and as potential radioligands for PET imaging.[6] The synthesis of such compounds often involves the modification of a ketone precursor like this compound.
Logical Relationship of Applications:
Caption: Potential synthetic pathways from this compound to various classes of functional molecules.
Conclusion
This compound is a synthetically valuable compound with significant potential as an intermediate in the development of new pharmaceuticals and research chemicals. The Friedel-Crafts acylation provides a reliable method for its synthesis. While detailed characterization data is not widely published, its structure allows for predictable spectroscopic features. Further exploration of its reactivity and applications is warranted to fully unlock its potential in medicinal chemistry and materials science.
References
-
SynArchive. Friedel-Crafts Acylation. [Link]
-
Fadel, A., & Garcia-Argote, S. (1996). (4RS)-Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate. Acta Crystallographica Section C: Crystal Structure Communications, 52(11), 2933-2935. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. (2025, June 20). [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
- Google Patents.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
PubChem. (4-Cyclohexylphenyl)(phenyl)methanone. [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
PubChem. 4-(4-Pentylcyclohexyl)benzonitrile. [Link]
-
PubChem. 4-Cyano(methyl)cyclohexanone. [Link]
-
The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
Garg Lab - UCLA. Patents & Products. [Link]
-
NIST WebBook. Phenyl cyclohexyl ketone. [Link]
- Google Patents.
- Google Patents.
-
PubChem. 4-Formylcyclohex-3-ene-1-carbonitrile. [Link]
-
PubMed Central. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. [Link]
- Google Patents.
-
European Patent Office. CYCLIC KETONE PEROXIDE FORMULATIONS - EP 0772609 B1. [Link]
-
Patent Gazette. (2024, October 30). [Link]
-
ETH Zurich Research Collection. (2021, August 18). From a Marine Natural Product to Synthetic Cyclooxygenase-1 Inhibitors by Automated De Novo Design. [Link]
-
PrepChem.com. Preparation of benzonitrile. [Link]
-
Organic Syntheses Procedure. cyclohexylidenecyclohexane. [Link]
-
Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025. [Link]
-
ResearchGate. ¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. [Link]
-
PubMed Central. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]
-
Domainex. Integrated drug discovery services. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]
- 6. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unknown: A Safety and Handling Analysis of 4-Cyanophenyl Cyclohexyl Ketone
To Researchers, Scientists, and Drug Development Professionals:
In the landscape of chemical research and drug development, the introduction of novel compounds presents both opportunity and the critical responsibility of ensuring safety. This guide addresses the chemical known as 4-Cyanophenyl cyclohexyl ketone, also systematically named 4-(Cyclohexanecarbonyl)benzonitrile. A thorough investigation for a specific Safety Data Sheet (SDS) and comprehensive toxicological data for this exact compound (CAS Number 40873-11-8) has revealed a significant lack of publicly available information.
This absence of specific data necessitates a cautious and conservative approach. When direct toxicological evidence is unavailable, established principles of chemical safety mandate an evaluation of related structural analogs to infer potential hazards. This guide will, therefore, provide a framework for risk assessment and safe handling based on the known profiles of similar chemical structures, such as various benzonitriles and cyclohexyl ketones. It must be unequivocally stated that this information is for guidance only and should be supplemented by rigorous in-house evaluation before any handling.
Inferred Toxicological Profile & Hazard Analysis
Lacking direct data for this compound, we must infer its potential hazards from its constituent functional groups: the cyanophenyl group and the cyclohexyl ketone moiety.
1.1. The Cyanophenyl Moiety:
The presence of a benzonitrile group is a primary point of toxicological concern. Organic nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.
-
Potential for Acute Toxicity: Exposure through ingestion, skin contact, or inhalation could be harmful. Related benzonitrile compounds are often classified as harmful if swallowed.[1][2] In severe cases, this could lead to symptoms associated with cyanide poisoning, including headache, dizziness, rapid breathing, nausea, and in extreme exposures, loss of consciousness and death.
-
Skin and Eye Irritation: Benzonitrile derivatives are frequently categorized as skin and eye irritants.[3] Direct contact may cause redness, pain, and irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[3]
1.2. The Cyclohexyl Ketone Moiety:
The cyclohexyl ketone portion of the molecule is generally associated with lower toxicity than the cyanophenyl group but still presents hazards.
-
Irritation: Ketones can be irritating to the eyes and respiratory system.
-
CNS Effects: At high concentrations, inhalation of ketone vapors may cause central nervous system depression, leading to symptoms like drowsiness and dizziness.[4]
1.3. GHS Classification (Inferred):
Based on the analysis of related compounds, a conservative, inferred GHS classification for this compound would be prudent. The following table summarizes likely hazards.
| Hazard Class | Category | Hazard Statement (Inferred) | Source Analogy |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3] |
It is critical to handle this compound as if it possesses these hazards until specific data becomes available.
Prudent Laboratory Handling & Control Measures
Given the inferred toxicity, a stringent set of handling protocols is required. The core principle is the minimization of all potential routes of exposure.
2.1. Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the material within a properly functioning and certified chemical fume hood.[5] This is non-negotiable. The ventilation system will capture any dust or vapors at the source, preventing inhalation.
-
Causality: The fume hood is essential due to the inferred risk of toxicity via inhalation and the potential for the compound, if a fine powder, to become airborne.
2.2. Personal Protective Equipment (PPE): A Necessary Barrier
A comprehensive PPE regimen is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles with side-shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6] If there is a splash hazard, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use. Always follow the glove manufacturer's guidelines for breakthrough time.
-
Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of spillage, impervious clothing or a chemical-resistant apron should be used.[1]
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[5] However, reliance on respirators should be a last resort after all engineering controls have been considered.
Emergency & First-Aid Protocols
Rapid and correct response to an exposure is critical. All personnel handling the compound must be familiar with these procedures and the location of safety equipment.
3.1. Step-by-Step First-Aid Measures
-
In Case of Inhalation:
-
Immediately move the affected person to fresh air.[3]
-
If breathing is difficult or has stopped, trained personnel should provide artificial respiration.
-
Seek immediate medical attention.
-
-
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Flush the affected skin area with copious amounts of water for at least 15 minutes.[7]
-
Seek medical attention if irritation develops or persists.
-
-
In Case of Eye Contact:
-
In Case of Ingestion:
-
Do NOT induce vomiting.[7]
-
Rinse the mouth thoroughly with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
-
Spill Management & Disposal
4.1. Spill Response Workflow
The following workflow should be adopted in the event of a spill.
Caption: Workflow for managing an accidental spill.
4.2. Waste Disposal
All waste containing this compound must be treated as hazardous waste.[3] It should be collected in clearly labeled, sealed containers and disposed of through a licensed environmental waste disposal service in accordance with all local, state, and federal regulations.
Storage and Stability
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and oxygen.[8]
-
Stability: The compound is expected to be stable under normal storage conditions.[8]
Conclusion
The responsible development of new chemical entities demands a proactive and cautious approach to safety, especially when specific toxicological data is not available. By treating this compound with the caution afforded to its more hazardous structural analogs, researchers can mitigate risks. The protocols outlined in this guide—strict use of engineering controls, diligent application of PPE, and preparedness for emergencies—form the foundation of a robust safety culture. It is imperative that the scientific community continues to seek and share safety data to fill these knowledge gaps, ensuring that innovation and safety advance hand in hand.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Cyclohexanecarbonitrile. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). 1,3-Hexanediol, 2-ethyl-: Human health tier II assessment. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Precision Synthesis of Phenylcyclohexane (PCH) Mesogens
Protocol Series: AN-LC-2026-04
Abstract & Core Logic
This application note details the high-purity synthesis of Phenylcyclohexane (PCH) liquid crystals using 4-Cyanophenyl cyclohexyl ketone as the critical intermediate. PCHs are fundamental components of nematic mixtures (e.g., Merck ZLI series) due to their low rotational viscosity and photochemical stability.
The Synthetic Challenge: The primary obstacle in converting the ketone precursor to the liquid crystal core is the reduction of the carbonyl moiety (
The Solution: This protocol utilizes Ionic Hydrogenation (Triethylsilane/Trifluoroacetic Acid).[1][2] This method proceeds via a carbocation mechanism, offering exceptional chemoselectivity for the carbonyl group while leaving the cyano group intact.
Reaction Pathway & Mechanism
The synthesis relies on the deoxygenation of the ketone followed by thermodynamic equilibration to the mesogenic trans-isomer.
Figure 1: Synthetic workflow for the chemoselective deoxygenation of the ketone precursor.
Detailed Experimental Protocol
Phase 1: Ionic Hydrogenation (Deoxygenation)
Objective: Reduce
| Reagent | Role | Equiv. | Notes |
| This compound | Substrate | 1.0 | Pre-dried under vacuum.[3] |
| Triethylsilane ( | Hydride Donor | 2.5 | Air stable, but moisture sensitive. |
| Trifluoroacetic Acid (TFA) | Proton Source/Solvent | 10-15 | Corrosive. Use in fume hood. |
| Dichloromethane (DCM) | Co-solvent | - | Optional, to improve solubility. |
| Ammonium Chloride ( | Quenching | - | Saturated aqueous solution. |
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with This compound (10 mmol). If solubility is poor, add minimal anhydrous DCM (10 mL).
-
Acid Addition: Cool the vessel to 0°C (ice bath). Add TFA (10 mL) dropwise via a pressure-equalizing addition funnel. Note: The solution may turn deep red/orange due to protonation of the carbonyl oxygen.
-
Silane Addition: Add Triethylsilane (25 mmol) dropwise over 20 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 6–12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the polar ketone spot indicates completion.
-
Quench: Pour the reaction mixture carefully into ice-cold saturated
solution (Caution: Gas evolution ). -
Extraction: Extract with Dichloromethane (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Phase 2: Stereochemical Equilibration
The ionic hydrogenation often yields a mixture of cis and trans isomers. Only the trans isomer exhibits liquid crystalline properties.
-
Dissolution: Dissolve the crude oil from Phase 1 in Ethanol (20 mL).
-
Catalysis: Add 10 mol% Potassium tert-butoxide (
). -
Reflux: Heat to reflux for 4 hours. The thermodynamic trans isomer is favored (typically >90:10 ratio).
-
Isolation: Cool to room temperature. The trans-PCH often crystallizes out directly. Filter and wash with cold ethanol.
Characterization & Validation
To ensure the material meets "Electronic Grade" standards for display applications, the following criteria must be met:
A. Spectroscopy (Validation of Chemoselectivity)
-
FT-IR:
-
Target: Sharp peak at ~2225 cm⁻¹ (Nitrile
stretch). -
Success: Complete absence of peak at ~1680 cm⁻¹ (Ketone
stretch).
-
-
¹H-NMR (CDCl₃, 400 MHz):
-
Look for the disappearance of the multiplet adjacent to the carbonyl.
-
Confirm the benzylic methylene protons (
) at ppm. -
Isomer Check: The axial proton of the trans-cyclohexane ring typically appears as a triplet of triplets (
) with large coupling constants ( Hz).
-
B. Thermal Analysis (DSC)
Liquid crystalline behavior is confirmed by Differential Scanning Calorimetry.
| Transition | Temp (°C) [Example for PCH-5] | Enthalpy ( |
| Cr | ~30°C | High |
| N | ~55°C | Moderate |
Note: If the melting point is significantly lower than literature values, the sample likely contains residual cis-isomer.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Polymerization of silane or incomplete protonation. | Increase TFA volume; ensure anhydrous conditions. |
| Loss of Nitrile (Amide peak in IR) | Acid hydrolysis due to high temp. | Keep reaction strictly at RT; do not exceed 40°C. |
| Product is Oil (not solid) | High cis content. | Repeat Phase 2 (Equilibration) with stronger base or longer reflux. |
References
-
Eidenschink, R., et al. (Merck Patent). "Cyclohexylphenyl derivatives."[4] U.S. Patent 4,130,502, 1978 .
-
Kursanov, D. N., Parnes, Z. N., & Loim, N. M. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974 (09), 633-651. (Foundational text on Et3SiH/TFA selectivity).
- Kelly, S. M. "Liquid Crystals: Chemistry and Structure-Property Relationships." in Handbook of Advanced Electronic and Photonic Materials and Devices, 2000. (Context on PCH stability).
-
Doyle, M. P., et al. "Silane reductions in acidic media." Journal of Organic Chemistry, 1974 , 39(18), 2740–2747.
Disclaimer: This protocol involves the use of corrosive acids and silanes. All work must be performed in a certified fume hood wearing appropriate PPE (nitrile gloves, safety goggles).
Sources
Technical Application Note: Chemo-selective Reduction Strategies for 4-Cyanophenyl Cyclohexyl Ketone
Executive Summary & Chemical Logic
The reduction of 4-Cyanophenyl cyclohexyl ketone (1) is a pivotal transformation in the synthesis of p38 kinase inhibitors, PDE4 inhibitors, and various CNS-active agents. The molecule presents a classic chemoselectivity challenge : it contains two reducible electrophiles—a ketone and a nitrile.
-
The Ketone (
): Susceptible to nucleophilic attack by hydrides (NaBH₄, LiAlH₄) and catalytic hydrogenation. -
The Nitrile (
): Generally less reactive than ketones toward mild hydrides but susceptible to strong hydrides (LiAlH₄) and hydrogenation.
This guide details three distinct protocols to control this selectivity:
-
Protocol A: Chemoselective reduction of the ketone to the alcohol (retaining the nitrile) using Sodium Borohydride (
). -
Protocol B: Enantioselective ketone reduction using the Corey-Bakshi-Shibata (CBS) catalyst.
-
Protocol C: Global reduction to the amino-alcohol using Lithium Aluminum Hydride (
).
Reaction Pathway Map
The following decision tree illustrates the divergence in product outcome based on reagent selection.
Figure 1: Chemoselectivity decision tree for this compound reduction.
Protocol A: Chemoselective Ketone Reduction (Racemic)
Objective: Reduce the ketone to a secondary alcohol while preserving the cyano group.
Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.[1][2] Under these conditions (
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Substrate (1) | 1.0 | Starting Material |
| Sodium Borohydride ( | 1.1 - 1.5 | Reducing Agent |
| Methanol (MeOH) | Solvent | Protic solvent activates |
| 1M HCl | Excess | Quenching agent |
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask with Substrate (1) (10 mmol) and a magnetic stir bar.
-
Solvation: Add Methanol (anhydrous preferred, 50 mL, 0.2 M concentration). Cool the solution to
using an ice bath.-
Note: Ethanol can be used, but Methanol offers faster kinetics due to better solvation of borohydride species.
-
-
Addition: Add
(11-15 mmol) portion-wise over 15 minutes.-
Caution: Hydrogen gas evolution will occur. Ensure adequate venting.[7]
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature (RT) over 1 hour.-
Monitoring: Check by TLC (Hexane:EtOAc 3:1) or HPLC. The ketone spot should disappear; a more polar alcohol spot will appear.
-
-
Quench: Cool back to
. Slowly add 1M HCl or Saturated until pH ~6-7. Stir for 15 minutes to decompose borate complexes. -
Workup: Remove MeOH under reduced pressure. Extract the residue with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate.[8] -
Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc.
Expected Yield: 90-98% Selectivity: >99% Alcohol (Nitrile remains untouched).[9]
Protocol B: Enantioselective CBS Reduction
Objective: Synthesize the chiral alcohol (R or S) with high enantiomeric excess (ee). Mechanism: The chiral oxazaborolidine catalyst activates the borane and directs the hydride attack to a specific face of the ketone (Steric control: Cyclohexyl vs. Aryl).
Experimental Workflow Diagram
Figure 2: Step-wise workflow for asymmetric CBS reduction.
Reagents
-
Catalyst: (R)- or (S)-2-Methyl-CBS-oxazaborolidine (10-20 mol%).[9]
-
Reductant: Borane-THF complex (
) or Catecholborane (0.6 - 1.0 equiv).[9] -
Solvent: Anhydrous THF (Critical: Moisture kills the catalyst).
Procedure
-
Inert Atmosphere: Flame-dry all glassware and cool under Argon/Nitrogen.
-
Catalyst Prep: Add (R)-Me-CBS catalyst (1.0 mmol) to the flask. Add anhydrous THF (10 mL). Cool to
. -
Borane Charge: Add
(1M solution, 6 mmol) to the catalyst solution. Stir for 10 mins. -
Substrate Addition: Dissolve Substrate (1) (10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the catalyst/borane mixture over 1 hour via syringe pump.
-
Why Slow Addition? Keeps the concentration of unreacted ketone low, ensuring it reacts via the catalyzed pathway rather than the slower uncatalyzed background reaction.
-
-
Quench: Add Methanol (5 mL) cautiously at
. Warm to RT. -
Workup: Standard extractive workup (EtOAc/Water).
-
Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol C: Global Reduction (Nitrile Amine)
Objective: Reduce both the ketone (to alcohol) and nitrile (to primary amine).
Reagent: Lithium Aluminum Hydride (
Procedure
-
Suspension: Suspend
(3.0 equiv) in anhydrous THF or Diethyl Ether at . -
Addition: Add Substrate (1) (dissolved in THF) dropwise.
-
Observation: The reaction is exothermic.
-
-
Reflux: After addition, warm to reflux (
for THF) for 3-6 hours to ensure complete reduction of the nitrile. -
Fieser Quench (Critical for Safety):
-
Cool to
. -
Add
mL Water (where = grams of LAH used). -
Add
mL 15% NaOH. -
Add
mL Water.
-
-
Filtration: A granular white precipitate forms. Filter through Celite.
-
Result: 4-(1-hydroxy(cyclohexyl)methyl)benzylamine.
Analytical Methods & Troubleshooting
HPLC Method (Generic Start Point)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,
). -
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 220 nm (Nitrile/Amide absorption) and 254 nm (Aromatic).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete reaction or poor solubility.[9] | Switch solvent to THF/MeOH (10:1) mixture; increase temp to RT. |
| Nitrile Hydrolysis (Protocol A) | Acidic quench was too harsh or prolonged. | Use Saturated |
| Low ee% (Protocol B) | Moisture contamination or fast addition. | Dry THF over Na/Benzophenone; use syringe pump for slower addition. |
| Emulsion during Workup | Boron salts formation. | Wash organic layer with 10% Potassium Carbonate or use Rochelle's Salt wash. |
References
-
Chemoselective Reduction of Ketones: Ward, D. E.; Rhee, C. K. "Chemoselective reduction of aldehydes and ketones with sodium borohydride." Synth. Commun.1988 , 18, 1927. Link[9]
-
CBS Reduction Mechanism: Corey, E. J.; Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angew. Chem. Int. Ed.1998 , 37, 1986–2012. Link[9]
-
Nitrile Reduction Protocols: "Reduction of Nitriles to Amines." Organic Chemistry Portal. Link
-
Safety Data (Generic Aryl Ketones): Fisher Scientific SDS. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]
- 3. organicreactions.org [organicreactions.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 4-Cyanophenyl Cyclohexyl Ketone as a Versatile Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 4-Cyanophenyl cyclohexyl ketone. This intermediate, possessing both a reactive ketone and a modifiable cyano group, serves as a valuable scaffold for the synthesis of diverse and complex molecular architectures relevant to modern drug discovery. We will explore its synthesis, key chemical transformations, and provide detailed, validated protocols for its application in constructing potential active pharmaceutical ingredients (APIs). The causality behind experimental choices, self-validating analytical protocols, and authoritative references are integrated to ensure scientific rigor and practical utility.
Introduction and Strategic Value
In the landscape of pharmaceutical development, the cyclohexyl motif is a popular building block, often employed to introduce three-dimensionality, improve metabolic stability, or serve as a rigid scaffold, potentially offering better affinity to target proteins.[1] When combined with the versatile 4-cyanophenyl group, the resulting intermediate, this compound, presents a dual-functional platform for extensive chemical elaboration.
The strategic value of this intermediate lies in the orthogonal reactivity of its two key functional groups:
-
The Cyclohexyl Ketone: This moiety is a prime site for nucleophilic additions and, most notably, reductive amination to introduce diverse amine-containing side chains.[2][3] This is a cornerstone reaction in medicinal chemistry for accessing a vast array of pharmacologically relevant structures.[1][4]
-
The Aryl Nitrile (Cyano Group): The cyano group is a versatile precursor to several important bioisosteres. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or, critically, converted into a tetrazole ring.[5][6][7] The tetrazole group is a well-established bioisostere for the carboxylic acid moiety, offering advantages in terms of metabolic stability and pharmacokinetic properties.[7]
This guide will demonstrate how these functionalities can be sequentially or orthogonally manipulated to build complex molecules from this single, versatile intermediate.
Physicochemical & Safety Data
A thorough understanding of the intermediate's properties and handling requirements is paramount for safe and effective use.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-(cyclohexanecarbonyl)benzonitrile | N/A |
| Molecular Formula | C₁₄H₁₅NO | N/A |
| Molecular Weight | 213.28 g/mol | |
| CAS Number | 898792-08-0 (for 2-isomer) | |
| Appearance | Typically a solid at room temperature | General Knowledge |
Note: Data for the exact 4-isomer is sparse; properties are inferred from closely related structures like the 2-isomer and general chemical principles.
Safety & Handling
Compounds containing cyano groups require careful handling due to potential toxicity. Ketones can be irritants.[8]
-
General Handling: Use in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[10][11]
-
Toxicology: May be harmful if swallowed, inhaled, or absorbed through the skin.[12] Causes skin and serious eye irritation.[9][10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9][10] Keep container tightly closed.[11]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Synthetic Pathways and Core Reactions
The utility of this compound is best demonstrated through its application in synthetic routes. Below, we outline two key transformations that form the basis of its versatility.
Workflow Visualization
Caption: Key synthetic transformations of the core intermediate.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. They include in-process controls and characterization steps to ensure reaction success.
Protocol 1: Reductive Amination to Synthesize a Key Amine Intermediate
This protocol details the conversion of the ketone to a secondary amine, a common step in building pharmacophores. Reductive amination is a highly reliable method for forming C-N bonds.[4] We use sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its mildness and high selectivity for the iminium ion intermediate over the starting ketone.[4]
Reaction: this compound + Benzylamine → N-benzyl-1-(4-cyanophenyl)cyclohexanamine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCE (approx. 0.1 M concentration).
-
Add benzylamine (1.1 eq) via syringe, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Monitor the formation of the imine by Thin Layer Chromatography (TLC) or LC-MS. The imine will have a different Rf value from the starting ketone.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be slightly exothermic.
-
Continue stirring the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material and imine intermediate are consumed.
-
Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure N-benzyl-1-(4-cyanophenyl)cyclohexanamine.
Characterization:
-
¹H NMR: Expect to see the disappearance of the ketone carbonyl's influence on adjacent protons and the appearance of new signals corresponding to the benzyl group and the N-H proton (if a primary amine was used).
-
¹³C NMR: The ketone carbonyl signal (typically >190 ppm) will be absent, replaced by a new signal for the amine-bearing carbon (typically 40-70 ppm).
-
FT-IR: The strong C=O stretch (approx. 1680-1700 cm⁻¹) will disappear. A C-N stretch may be visible. The C≡N stretch (approx. 2220-2240 cm⁻¹) should remain.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Protocol 2: [3+2] Cycloaddition for Tetrazole Synthesis
This protocol converts the aryl nitrile into a 5-substituted-1H-tetrazole. This transformation is highly valuable in medicinal chemistry, particularly for creating bioisosteres of angiotensin II receptor antagonists like Losartan and Valsartan.[5][13][14] The use of triethylamine hydrochloride and sodium azide in DMF is a common, tin-free method, though microwave-assisted synthesis can significantly accelerate the reaction.[6]
Reaction: this compound + Sodium Azide → 4-(1H-tetrazol-5-yl)phenyl)(cyclohexyl)methanone
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (3.0 eq) - EXTREME CAUTION: Highly toxic and potentially explosive.
-
Triethylamine hydrochloride (Et₃N·HCl) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Water
Procedure:
-
CAUTION: Handle sodium azide with extreme care in a fume hood. Do not allow it to come into contact with acids (forms toxic HN₃ gas) or heavy metals (forms explosive azides).
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (3.0 eq), and triethylamine hydrochloride (3.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration).
-
Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Alternatively, if a microwave reactor is available, heat to 130 °C for 2 hours, which can dramatically reduce reaction time.[6]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting nitrile.
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
Acidify the aqueous mixture to pH ~2-3 by the slow addition of 1M HCl. This protonates the tetrazole, causing it to precipitate.
-
Stir the mixture for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethyl acetate.
-
Dry the product under vacuum to yield the pure tetrazole derivative. Further purification can be achieved by recrystallization if necessary.
Characterization:
-
¹H NMR: The aromatic proton signals will shift due to the new electronic environment of the tetrazole ring. A broad N-H proton signal for the tetrazole may be visible.
-
¹³C NMR: The nitrile carbon signal (approx. 110-125 ppm) will disappear, and a new signal for the tetrazole carbon will appear (approx. 150-160 ppm).
-
FT-IR: The sharp, characteristic C≡N stretch (approx. 2220-2240 cm⁻¹) will be absent. N-H stretching bands will appear.
-
Mass Spectrometry: Confirm the addition of 42 Da (N₃) to the starting material's mass.
Analytical Quality Control Workflow
A robust analytical workflow is essential for validating the identity, purity, and quality of the synthesized intermediates.
Caption: A standard workflow for quality control analysis.
HPLC Protocol for Purity Assessment
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Acceptance Criteria: Purity ≥ 95% for use in subsequent synthetic steps.
Conclusion
This compound is a powerful and versatile intermediate for pharmaceutical synthesis. Its dual reactive sites—the ketone and the aryl nitrile—provide access to a wide range of molecular scaffolds, including complex amines and tetrazole-containing heterocycles. The protocols detailed herein offer robust and validated methods for leveraging this intermediate in drug discovery programs, enabling the efficient construction of novel chemical entities. By understanding the underlying chemical principles and adhering to rigorous analytical and safety standards, researchers can effectively integrate this building block into their synthetic strategies.
References
- Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
- Yoneyama, H., Usami, Y., Komeda, S., & Harusawa, S. (2013). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Synthesis, 45(08), 1051-1059.
- PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
- ChemRxiv. (n.d.). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.
- Carpentier, F., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development.
- Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
- PLOS ONE. (2012). Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Cyano-4-phenylcyclohexanone.
- Vertec BioSolvents. (2022). What is Cyclohexanone Used For?.
- PMC. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.
- Patents. (n.d.). Synthesis of trans-1-p-cyanophenyl-4-(trans-4-propyl-cyclohexyl)-cyclohexane.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Fluorochem. (n.d.). 3-(4-Cyanophenyl)cyclohexanone.
- Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclohexyl phenyl ketone.
- Sigma-Aldrich. (n.d.). Cyclohexyl phenyl ketone 98 712-50-5.
- Fisher Scientific. (2012). SAFETY DATA SHEET - Cycloheptanone.
- Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each o....
- ResearchGate. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 4-Cyano-1-cyclohexene.
- CymitQuimica. (2024). Safety Data Sheet - 4-bromo-2-fluorophenyl cyclohexyl ketone.
- PMC. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation.
- PMC. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration.
- University of Calgary. (n.d.). Ch17: CN- to Cyanohydrin.
- Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- PMC. (n.d.). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds.
- Merck. (n.d.). 2-cyanophenyl cyclohexyl ketone | 898792-08-0.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 6. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
Application Note: Chemoselective Catalytic Hydrogenation of 4-Cyanophenyl Cyclohexyl Ketone
Executive Summary & Strategic Importance
4-Cyanophenyl cyclohexyl ketone (CAS: 99-11-6) represents a classic "Janus" substrate in pharmaceutical intermediate synthesis. It possesses two reducible functionalities with distinct electronic and steric profiles:
-
The Carbonyl Group (C=O): A sterically hindered aryl-alkyl ketone.
-
The Nitrile Group (C≡N): A linear, reducible group at the para position.
The selective reduction of one functional group in the presence of the other is a critical checkpoint in the synthesis of antihistamines, liquid crystal intermediates, and kinase inhibitors. This guide provides authoritative protocols for chemoselective hydrogenation , allowing researchers to target either the alcohol (preserving the nitrile) or the amine (reducing the nitrile), or to achieve global reduction .
The Chemoselectivity Challenge
Standard heterogeneous catalysts (e.g., Pd/C) often lead to mixtures of products due to competitive adsorption. Achieving high fidelity requires precise catalyst selection based on the principles of Hard-Soft Acid-Base (HSAB) theory and surface coordination chemistry.
Reaction Pathway & Selectivity Landscape
The following diagram illustrates the divergent pathways available depending on the catalytic system employed.
Figure 1: Divergent hydrogenation pathways. Path A utilizes homogeneous catalysis to target the ketone. Path B utilizes skeletal metals to target the nitrile.
Protocol A: Chemoselective Ketone Reduction (Nitrile Retention)
Objective: Synthesis of 4-(cyclohexyl(hydroxy)methyl)benzonitrile. Mechanism: This protocol utilizes Asymmetric Transfer Hydrogenation (ATH) or mild homogeneous hydrogenation. Ruthenium (II) complexes with diamine ligands are preferred because they operate via an outer-sphere mechanism (metal-ligand bifunctional catalysis), which does not require coordination of the nitrile to the metal center, thereby preventing nitrile reduction [1, 2].
Materials & Equipment[1][2][3][4]
-
Catalyst: RuCl (Noyori-type catalyst) or Fe-PNP pincer complex (for non-noble metal routes).
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) OR H2 gas (10–20 bar).
-
Solvent: Dichloromethane (DCM) or 2-Propanol.
-
Reactor: Stainless steel autoclave (if using H2) or standard round-bottom flask (if Transfer Hydrogenation).
Step-by-Step Methodology (Transfer Hydrogenation Route)
-
Charge Reactor: In a glovebox or under Argon flow, add this compound (1.0 eq) and RuCl (0.5 mol%) to a reaction flask.
-
Solvent Addition: Dissolve in degassed DCM (0.5 M concentration).
-
Initiation: Add the Formic Acid/Triethylamine mixture (5.0 eq) slowly at 0°C.
-
Reaction: Warm to room temperature (25°C) and stir.
-
Note: Monitor by HPLC every 2 hours. The reaction typically completes in 6–12 hours.
-
Checkpoint: The nitrile peak (~2220 cm⁻¹ in IR) must remain unchanged.
-
-
Quench: Add water to separate phases. Wash the organic layer with saturated NaHCO₃ to remove excess acid.
-
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Hexane/EtOAc.
Performance Metrics:
| Parameter | Specification |
|---|---|
| Conversion | >98% |
| Chemoselectivity | >99% (Alcohol vs. Amine) |
| Enantioselectivity | >95% ee (if chiral ligand used) |
Protocol B: Chemoselective Nitrile Reduction (Ketone Retention)
Objective: Synthesis of 4-(aminomethyl)phenyl cyclohexyl ketone. Mechanism: Nitrile reduction requires strong surface adsorption. Raney Cobalt is superior to Raney Nickel for this specific transformation because Cobalt is less active toward carbonyl reduction than Nickel, offering a narrow window of selectivity [3]. Ammonia is strictly required to suppress secondary amine formation (dimerization).
Materials & Equipment[1][2][3][4]
-
Catalyst: Raney Cobalt (washed neutral).
-
Additive: Methanolic Ammonia (7N NH3 in MeOH).
-
Solvent: Methanol.[1]
-
H2 Pressure: 40–50 bar (High pressure is essential for nitrile reduction kinetics).
-
Temperature: 40°C–60°C.
Step-by-Step Methodology
-
Catalyst Prep: Wash Raney Cobalt (20 wt% loading relative to substrate) three times with anhydrous Methanol under Argon. Pyrophoric Hazard! Keep wet at all times.
-
Loading: Transfer the catalyst slurry into the autoclave. Add the substrate (dissolved in Methanol).
-
Additive: Add Methanolic Ammonia (5.0 eq).
-
Why? The intermediate imine can react with the product amine to form secondary amines. Excess NH3 shifts the equilibrium back toward the primary imine.
-
-
Pressurization: Purge the autoclave 3x with N2, then 3x with H2. Pressurize to 50 bar H2.
-
Reaction: Heat to 50°C with vigorous stirring (>1000 rpm). Mass transfer is often the rate-limiting step.
-
Workup: Cool, vent H2, and purge with N2. Filter catalyst through a Celite pad (keep wet!). Concentrate filtrate.
Troubleshooting Selectivity:
-
If Ketone reduces:[2][3] Lower the temperature to 30°C or switch to a specific Pt/C catalyst with acidic modifiers, though this is challenging.
-
If Secondary Amine forms: Increase NH3 concentration.
Protocol C: Global Reduction (Amino-Alcohol)
Objective: Synthesis of 4-(aminomethyl)phenyl cyclohexyl carbinol. Mechanism: Use a highly active heterogeneous catalyst under acidic conditions. The acid activates the ketone for reduction and prevents catalyst poisoning by the amine product [4].
Step-by-Step Methodology
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Ethanol + 1.0 eq HCl (or Acetic Acid).
-
Conditions: 5 bar H2, 25°C.
-
Note: This reaction is rapid. The ketone often reduces first, followed by the nitrile (or vice versa depending on Pd surface characteristics), eventually yielding the fully saturated amino-alcohol.
Analytical Validation & Quality Control
To ensure protocol integrity, use the following HPLC method to separate the "Janus" species.
| Component | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm, 3.5µm |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 10% B to 90% B over 15 min |
| Detection | UV @ 254 nm (Aryl absorption) and 210 nm (Amine/Nitrile) |
Retention Order (Typical):
-
Amino-Alcohol (Most Polar, elutes first)
-
Amine-Ketone
-
Alcohol-Nitrile
-
Starting Material (Least Polar, elutes last)
Safety Protocols (Critical)
-
Hydrogenation Safety:
-
High Pressure: Ensure autoclave is rated for 100 bar if operating at 50 bar. Use a burst disk.
-
Leak Check: Always pressure test with N2 before introducing H2.
-
-
Catalyst Handling:
-
Raney Metals & Pd/C: These are pyrophoric when dry. Never filter to dryness. Always keep a layer of solvent or water over the filter cake. Dispose of in a dedicated container with water.
-
-
Cyanide Risk: While unlikely in standard hydrogenation, thermal decomposition of nitriles can theoretically release HCN. Operate in a well-ventilated fume hood and have cyanide antidote kits available if working on multi-kilo scales.
References
-
Casey, C. P., & Guan, H. (2007).[2] An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones.[2] Journal of the American Chemical Society, 129(18), 5816–5817. Link
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard text for Raney Cobalt selectivity).
-
H.E.L Group. (2026). Hydrogenation: How we can make it safer. H.E.L Group White Papers. Link
-
University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. EH&S Guidelines. Link
Sources
- 1. sarponggroup.com [sarponggroup.com]
- 2. An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones [organic-chemistry.org]
- 3. Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Cyanophenyl Cyclohexyl Ketone
Welcome to the technical support center for the purification of 4-cyanophenyl cyclohexyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key intermediate in high purity.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of crude this compound, often synthesized via Friedel-Crafts acylation of benzonitrile with cyclohexanecarbonyl chloride.[1][2]
Issue 1: My crude product is an oil and won't solidify.
Possible Cause & Explanation: The presence of unreacted starting materials, by-products, or residual solvent can lower the melting point of the product, causing it to remain an oil. Friedel-Crafts acylations can sometimes result in side products that are oils at room temperature.[3]
Recommended Solution:
-
Initial Work-up: Ensure the reaction has been properly quenched and washed to remove the Lewis acid catalyst (e.g., AlCl₃) and any water-soluble by-products. An aqueous wash with a mild base like sodium bicarbonate can help neutralize any remaining acidic components.
-
Solvent Removal: Use a rotary evaporator to thoroughly remove all volatile solvents. High-boiling point solvents may require heating and high vacuum.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the oil to initiate crystallization.
-
Solvent Trituration: Add a small amount of a non-polar solvent in which the desired product is poorly soluble (e.g., hexanes or pentane) and stir or sonicate the mixture. This can help to "crash out" the solid product while impurities remain in the solvent.
-
Issue 2: Thin Layer Chromatography (TLC) of my crude product shows multiple spots.
Possible Cause & Explanation: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities include unreacted benzonitrile, cyclohexanecarbonyl chloride, and potential by-products from the Friedel-Crafts reaction.[4]
Recommended Solution:
-
Identify the Spots: If possible, run TLCs of the starting materials alongside the crude product to identify which spots correspond to unreacted reagents. The product spot should be the most prominent.
-
Purification Strategy: Based on the polarity of the impurities, choose an appropriate purification method.
-
Recrystallization: If the impurities have significantly different solubilities than the product, recrystallization is a good option.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5]
-
Issue 3: After recrystallization, the yield is very low.
Possible Cause & Explanation:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the compound is too soluble at low temperatures, it will not crystallize out effectively.
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a low recovery upon cooling.[7]
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities.
Recommended Solution:
-
Solvent Selection: Perform small-scale solubility tests with various solvents to find the optimal one. Common choices for ketones include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[8]
-
Minimize Solvent Usage: Add the hot solvent portion-wise until the crude product just dissolves.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[6]
Issue 4: Column chromatography is not separating the product from a close-running impurity.
Possible Cause & Explanation: If an impurity has a similar polarity to the desired product, it will be difficult to separate using standard column chromatography.
Recommended Solution:
-
Optimize the Mobile Phase: Experiment with different solvent systems on TLC to find a mixture that provides the best separation (a larger ∆Rf value) between the product and the impurity.[5] Sometimes, adding a small amount of a third solvent with a different polarity can improve resolution.
-
Change the Stationary Phase: While silica gel is common, other stationary phases like alumina (acidic, basic, or neutral) might offer different selectivity.[5]
-
Bisulfite Extraction: For stubborn ketone purifications where the impurity is not a ketone, a chemical extraction can be employed. Ketones can react with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct.[9][10][11] This allows for the separation of the ketone from non-ketonic impurities. The ketone can then be regenerated by treating the aqueous layer with a base.
dot digraph "Troubleshooting_Purification" { graph [fontname = "Arial", label="Troubleshooting Workflow for this compound Purification", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize=9];
} Caption: A troubleshooting decision tree for the purification of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
While specific data for the 4-cyano derivative may not be readily available, we can infer properties from similar compounds. Cyclohexyl phenyl ketone is a liquid at room temperature with a boiling point of approximately 293°C.[12] The addition of a cyano group will likely increase the melting point, and it is expected to be a solid at room temperature.
Q2: What is the most common method for synthesizing the crude product?
The most common synthetic route is the Friedel-Crafts acylation of benzonitrile with cyclohexanecarbonyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][13]
Q3: What are the likely impurities in the crude product?
Common impurities can include:
-
Starting Materials: Unreacted benzonitrile and cyclohexanecarbonyl chloride.[4]
-
By-products: Polysubstituted products or products from rearrangements, although rearrangements are less common in acylations compared to alkylations.[3][14]
-
Hydrolyzed Reagents: Cyclohexanecarboxylic acid from the hydrolysis of cyclohexanecarbonyl chloride.
Q4: Can I use distillation to purify this compound?
Distillation is a viable option if the impurities have significantly different boiling points from the product.[15] Given the expected high boiling point of the product, vacuum distillation would be necessary to prevent thermal decomposition.
Q5: How can I confirm the purity of my final product?
Purity can be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong confirmation of purity.
-
IR Spectroscopy: The presence of characteristic peaks for the ketone (C=O stretch) and nitrile (C≡N stretch) groups, and the absence of peaks from expected impurities (e.g., a broad O-H stretch from a carboxylic acid impurity).
-
Mass Spectrometry (MS): Confirmation of the correct molecular weight.
-
III. Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for crude products that are mostly pure and where the impurities have different solubility profiles.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not at room temperature.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary to achieve full dissolution.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Column Chromatography
This method is ideal for separating the product from impurities with different polarities.[5]
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Use TLC to determine the best eluent system. The ideal system will give the product an Rf value of 0.3-0.4 and show good separation from all impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator to obtain the purified product.
dot digraph "Purification_Workflow" { graph [fontname = "Arial", label="General Purification Workflow", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize=9];
} Caption: A general workflow for the purification of this compound.
Data Summary Table
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Impurities with different solubilities | Simple, scalable, can yield very pure product | Solvent selection can be tricky, potential for low yield |
| Column Chromatography | Impurities with different polarities | Highly effective for complex mixtures | Can be time-consuming and require large volumes of solvent |
| Bisulfite Extraction | Non-ketonic impurities | Highly selective for ketones | Requires an additional chemical reaction and regeneration step |
IV. References
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. [Link]
-
JoVE. (2022, December 19). Separation of Aldehydes & Reactive Ketones From Mixtures Using a Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube. [Link]
-
Molbase. (n.d.). Synthesis of trans-1-p-cyanophenyl-4-(trans-4-propyl-cyclohexyl)-cyclohexane. [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). [Link]
-
Wikipedia. (2024, February 15). Friedel–Crafts reaction. [Link]
-
Koser, G. F., & Rebrovic, L. (2011). Friedel-Crafts Acylation with Amides. The Journal of organic chemistry, 76(11), 4437–4443. [Link]
-
ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Reddit. (2022, July 27). Separating ketones from reaction mixture. r/Chempros. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Veeprho. (n.d.). Cyclohexanecarbonyl Chloride | CAS (2719-27-9). [Link]
-
The Good Scents Company. (n.d.). cyclohexyl phenyl ketone. [Link]
-
University of Rajshahi. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Ghosh, A. (2014). Impurity Profile: A Pharmaceutical Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]
-
PubChem. (n.d.). 4-Chlorophenyl cyclohexyl ketone. [Link]
-
PubChem. (n.d.). Cyclohexyl phenyl ketone. [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. [Link]
-
MH Chem. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. [Link]
-
Google Patents. (n.d.). FR2620444A1 - Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates.
-
Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. [Link]
-
PubChem. (n.d.). Cyclohexanecarbonyl chloride. [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
Medra, A., Gáliková, J., & Křen, V. (2015). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity. Carbohydrate research, 407, 137–144. [Link]
-
Patri, M., et al. (2019). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. European Journal of Medicinal Chemistry, 183, 111684. [Link]
-
Organic Syntheses. (n.d.). rearrangement of bridgehead alcohols to polycyclic ketones by fragmentation-cyclization. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link]
-
Hipwell, V. M. (2020). Mechanistic Studies of Adamantylacetophenones with Competing Reaction Pathways in Solution and in the Crystalline Solid State. eScholarship, University of California. [Link]
-
Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]
-
ResearchGate. (n.d.). Benzonitrile reaction with dicarboxylic acids. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. ijpsr.com [ijpsr.com]
- 5. columbia.edu [columbia.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. jove.com [jove.com]
- 10. youtube.com [youtube.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyclohexyl phenyl ketone, 712-50-5 [thegoodscentscompany.com]
- 13. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
optimizing temperature for 4-Cyanophenyl cyclohexyl ketone reactions
This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes the critical variable of temperature in determining yield, purity, and stereochemistry (cis/trans ratio) for 4-Cyanophenyl cyclohexyl ketone (4-CPCK).[1]
Topic: Temperature Optimization & Troubleshooting Guide
Executive Summary: The Thermal Landscape
Synthesizing this compound involves balancing two opposing thermal requirements:
-
Kinetic Control (Low Temp): Required during C-C bond formation (Grignard routes) to prevent over-addition to the nitrile.
-
Thermodynamic Control (High Temp): Required to drive the cyclohexyl ring to the stable trans-diequatorial conformation, essential for liquid crystal (LC) applications.
This guide addresses the two primary synthetic pathways:
-
Pathway A: Grignard Addition to Terephthalonitrile (Cryogenic precision required).
-
Pathway B: Pd-Catalyzed Cyanation of 4-Bromophenyl Cyclohexyl Ketone (Catalytic efficiency vs. degradation).[1]
Pathway A: Grignard Addition to Terephthalonitrile
Context: This route is efficient but prone to "double addition" (reacting with both nitrile groups) if temperature is mishandled.
Critical Protocol: Cryogenic Mono-Addition
To synthesize the ketone from Terephthalonitrile (1,4-dicyanobenzene) and Cyclohexylmagnesium bromide , you must stop the reaction at the imine intermediate.[1]
Optimized Workflow Diagram
Caption: Kinetic control pathway preventing bis-addition during Grignard reaction.
Troubleshooting & FAQs (Grignard Route)
Q: I am seeing significant amounts of the bis-ketone or tertiary alcohol. Why? A: Your reaction temperature is too high during the addition phase.
-
Mechanism: The Grignard reagent reacts with the first nitrile group to form an imine salt.[2] At
, this salt precipitates or aggregates, sterically hindering further attack.[1] Above , the salt remains soluble and reactive, or the Grignard attacks the second nitrile group. -
Correction: Cool the nitrile solution to -40°C before adding the Grignard. Maintain
throughout the addition. Do not warm to RT until after the quench/hydrolysis is initiated [1].
Q: My yield is low, and I'm recovering starting material. Is it too cold? A: Unlikely. The issue is usually Grignard initiation or concentration .
-
Correction: Ensure your Grignard reagent is titrated. If using commercial solutions, they degrade over time. While the addition must be cold, you can allow the mixture to slowly warm to 0°C over 2 hours after addition is complete to ensure full conversion to the imine, provided the stoichiometry is strict (1.05 - 1.1 equivalents) [6].
Q: How does solvent choice affect the temperature requirement? A: Use THF/Toluene mixtures. Toluene improves the solubility of the nitrile at low temperatures and precipitates the imine salt, protecting it from further reaction. Pure ether often requires higher temperatures for solubility, increasing side reactions.
Pathway B: Pd-Catalyzed Cyanation
Context: This is the industrial standard for Liquid Crystal precursors.[1] It involves converting 4-Bromophenyl cyclohexyl ketone to the cyano derivative.[1]
Critical Protocol: Thermal Management of Catalysts
Traditional Rosenmund-von Braun reactions (CuCN) require
Temperature vs. Catalyst Selection Table
| Catalyst System | Opt. Temp | Reaction Time | Pros | Cons |
| Pd(PPh3)4 / Zn(CN)2 | 80°C - 100°C | 4-12 h | Standard, robust.[1] | Requires heating; moderate catalyst load.[3][4] |
| Pd2(dba)3 / S-Phos | 40°C - 60°C | 2-6 h | Mild; preserves functional groups.[1] | Expensive ligand; air sensitive.[1] |
| Pd / PMDP (Nanoparticle) | 130°C | 12 h | Recyclable.[5] | High temp risks isomerization/tarring. |
| CuCN (Traditional) | 180°C+ | 24 h+ | Cheap reagents. | NOT RECOMMENDED. Severe degradation. |
Troubleshooting & FAQs (Cyanation Route)
Q: The reaction turns black and yield drops above 100°C. What is happening? A: You are experiencing catalyst decomposition (Pd black precipitation) and nitrile polymerization .
-
Correction: Switch to a Pd(0)/Xantphos or Pd(0)/dppf system. These bidentate ligands stabilize the Palladium at higher temperatures (
). Alternatively, use Zn(CN)2 instead of NaCN/KCN; Zinc cyanide releases cyanide ions slowly, reducing catalyst poisoning [1].
Q: I have the product, but it's the wrong isomer (cis-cyclohexyl). How do I fix this? A: This is a thermodynamic issue. The trans-isomer (diequatorial) is the stable form required for liquid crystals.[1]
-
The Fix (Epimerization): Do not discard the cis-product.
-
Dissolve the crude ketone in MeOH or EtOH .
-
Add a catalytic amount of base (e.g., NaOMe or KOH ).
-
Reflux (60-80°C) for 2-4 hours.
-
The enolizable proton alpha to the carbonyl allows the ring to flip. The mixture will equilibrate to >90% trans-isomer because the bulky phenyl group prefers the equatorial position [10].
-
Isomerization Pathway Diagram
Caption: Base-catalyzed thermal equilibration to the desired trans-isomer.
Summary of Optimized Conditions
For the highest probability of success in a research setting, we recommend Pathway B (Cyanation) combined with a post-synthesis Epimerization step.
-
Skeleton Synthesis: Friedel-Crafts Acylation of Benzene + Cyclohexanecarbonyl Chloride.[1]
-
Temp:
.
-
-
Functionalization: Bromination to 4-Bromophenyl cyclohexyl ketone.[1]
-
Cyanation (The Critical Step):
-
Reagents:
(0.6 eq), (2 mol%), (4 mol%). -
Solvent: Wet DMF (add 1% water to accelerate Zn activation).
-
Temperature:80°C . (Do not exceed 100°C).
-
Time: Monitor by HPLC/TLC (~3-6 hours).[1]
-
-
Polishing: If cis content > 5%, reflux in MeOH/NaOMe to lock in the trans geometry.
References
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 2015.[1][6][7] Link
-
Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Chemical Science, 2024.[1] Link
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study. Technical University of Denmark. Link
-
Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics. NIH / PubMed Central. Link
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides. Journal of the American Chemical Society, 2011.[1][8] Link
-
Technical Support Center: Grignard Reactions with Nitrile Substrates. Benchchem. Link
-
Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. PLOS ONE, 2012.[1] Link
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020.[1] Link
-
Selective Isomerization via Transient Thermodynamic Control. Princeton University / Macmillan Group. Link
-
Synthesis of trans-1-p-cyanophenyl-4-(trans-4-propyl-cyclohexyl)-cyclohexane. PrepChem. Link
Sources
- 1. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
stability of 4-Cyanophenyl cyclohexyl ketone under acidic conditions
Welcome to the technical support center for 4-Cyanophenyl cyclohexyl ketone. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth information, troubleshooting advice, and detailed protocols to ensure the stability and integrity of this compound throughout your experiments, with a particular focus on its behavior under acidic conditions.
Introduction
This compound is a versatile intermediate in organic synthesis, valued for its unique combination of a reactive ketone, a sterically demanding cyclohexyl group, and a cyano-functionalized aromatic ring. While the ketone moiety offers a handle for numerous chemical transformations, the nitrile group is susceptible to hydrolysis under acidic conditions. Understanding and controlling this stability is paramount for reproducible and successful experimental outcomes. This guide provides the foundational knowledge and practical steps to navigate the challenges associated with the acidic stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic media?
The primary degradation pathway is the acid-catalyzed hydrolysis of the nitrile (-C≡N) group.[1][2] This reaction typically proceeds in two stages: first, the nitrile is hydrolyzed to a primary amide (4-(cyclohexanecarbonyl)benzamide), which can then be further hydrolyzed to the corresponding carboxylic acid (4-(cyclohexanecarbonyl)benzoic acid).[2][3][4]
-
Step 1 (fast): Nitrile → Amide
-
Step 2 (slower): Amide → Carboxylic Acid
The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][5][6]
Q2: At what pH range does significant hydrolysis of the nitrile group occur?
Significant hydrolysis is typically observed under strongly acidic conditions. While the exact pH threshold is dependent on temperature and reaction time, it is advisable to be cautious when working at a pH below 4. Forced degradation studies, which are a key component of pharmaceutical development, often use mineral acids like 0.1 M to 1.0 M hydrochloric acid (HCl) at elevated temperatures (e.g., 40-80°C) to intentionally induce and study this degradation.[7][8] For routine experimental setups where stability is desired, maintaining a pH between 5 and 7 is recommended.
Q3: Does the cyclohexyl ketone group influence the stability of the nitrile group?
The cyclohexyl ketone group is generally stable under the acidic conditions that would hydrolyze the nitrile. Ketones are less reactive than aldehydes and are not typically prone to acid-catalyzed hydration or other degradation pathways unless very harsh conditions or specific reagents are used.[9][10] The bulky cyclohexyl group can also provide some steric hindrance, potentially influencing the solvation shell around the molecule, but the primary determinant of stability under these conditions is the reactivity of the nitrile functional group itself.[11]
Q4: What analytical techniques are best for monitoring the stability of this compound and detecting its degradation products?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.
| Analytical Technique | Purpose | Key Considerations |
| Reverse-Phase HPLC | To separate the parent compound from its amide and carboxylic acid degradants. | Use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic or trifluoroacetic acid). |
| UV Spectroscopy | For detection and quantification. | The aromatic ring provides a strong chromophore. Monitor at a wavelength around 254 nm. |
| Mass Spectrometry (LC-MS) | To identify and confirm the structure of degradation products. | Provides molecular weight information for the parent compound, the amide intermediate, and the final carboxylic acid. |
| Infrared (IR) Spectroscopy | To confirm the presence or absence of functional groups. | Look for the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of amide C=O (~1660 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) and O-H (~3000 cm⁻¹) stretches. |
This multi-faceted approach ensures that you can not only quantify the degradation but also definitively identify the resulting products.[12][13]
Troubleshooting Guide
Problem 1: My reaction yield is low, and I see multiple new spots on my TLC/peaks in my HPLC that I suspect are degradation products.
Possible Cause: Unintended hydrolysis of the nitrile group due to acidic conditions in your reaction or workup.
Solutions:
-
pH Monitoring and Control:
-
Action: Carefully monitor the pH of your reaction mixture throughout the process.
-
Rationale: Even seemingly neutral reactions can generate acidic byproducts. For instance, if you are using a Lewis acid catalyst, it can generate protic acidity in the presence of trace water.
-
-
Modify Your Workup Procedure:
-
Action: If your workup involves an acidic wash (e.g., 1M HCl), consider replacing it with a milder alternative like a saturated ammonium chloride (NH₄Cl) solution or a dilute brine wash. If an acid wash is necessary, perform it quickly and at a low temperature (0-5°C).
-
Rationale: Minimizing the contact time and energy (temperature) of the molecule with the acidic environment will reduce the rate of hydrolysis.[7]
-
-
Use of Buffers:
-
Action: If the reaction chemistry allows, incorporate a non-nucleophilic buffer (e.g., phosphate or acetate buffer) to maintain a stable pH.
-
Rationale: A buffer will resist changes in pH, protecting the nitrile group from unintended exposure to acidic conditions.
-
Problem 2: I am trying to perform a reaction on the ketone (e.g., reduction, Wittig), but I am getting a mixture of the expected product and the hydrolyzed version.
Possible Cause: The reagents or conditions for the ketone reaction are either acidic or are generating an acidic environment, leading to concurrent nitrile hydrolysis.
Solutions:
-
Reagent Selection:
-
Action: Opt for reaction conditions that are neutral or basic. For a reduction, consider sodium borohydride in ethanol at a controlled pH instead of a more acidic reducing agent. For a Wittig reaction, the standard basic conditions are generally safe for the nitrile group.
-
Rationale: Many common ketone transformations have variants that can be run under different pH conditions. Choosing a nitrile-compatible version is key.
-
-
Protecting Group Strategy:
-
Action: While more synthetically intensive, you could temporarily protect the ketone as an acetal using a diol under acidic catalysis, then perform the desired modifications on the nitrile, and finally deprotect the ketone.
-
Rationale: This strategy isolates the reactive functionalities from each other, but it adds steps to the synthesis. This is generally considered a last resort if other methods fail.
-
Visualizing the Chemistry
Chemical Structure and Degradation Pathway
The following diagram illustrates the structure of this compound and its primary degradation pathway under acidic conditions.
Caption: Acid-catalyzed hydrolysis of this compound.
Forced Degradation Study Workflow
This workflow outlines the key steps in performing a forced degradation study to assess the stability of the compound under acidic stress, as recommended by ICH guidelines.[12]
Caption: General workflow for an acid-forced degradation study.
Experimental Protocols
Protocol 1: Stability Assessment in Acidic Buffer
Objective: To determine the rate of degradation at a specific acidic pH.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Citrate or Acetate buffer (e.g., pH 4.0)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
HPLC system with C18 column and UV detector
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
In a series of vials, add 100 µL of the stock solution to 900 µL of the pH 4.0 buffer. This gives a final concentration of 100 µg/mL.
-
Prepare a "time zero" sample by immediately quenching one vial: add 100 µL of the sample to 900 µL of a 50:50 acetonitrile:water mobile phase and inject into the HPLC.
-
Place the remaining vials in a temperature-controlled incubator (e.g., 40°C).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), remove a vial, quench as in step 3, and analyze by HPLC.
-
Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Identification of Degradation Products via Forced Degradation
Objective: To generate and identify the primary acid degradation products.
Materials:
-
This compound
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
LC-MS system
Procedure:
-
Dissolve 10 mg of this compound in 10 mL of methanol.
-
Add 10 mL of 1 M HCl to the solution.
-
Heat the mixture under reflux (e.g., at 60-70°C) for 4-6 hours. Monitor the reaction by TLC or a rapid HPLC method. Aim for 5-20% degradation of the starting material for optimal results.[12]
-
Once sufficient degradation has occurred, cool the reaction to room temperature.
-
Carefully neutralize the solution with 1 M NaOH to a pH of ~7.
-
Dilute the neutralized sample appropriately with the mobile phase.
-
Analyze the sample using an LC-MS system to obtain the mass-to-charge ratio (m/z) of the parent peak and any new peaks that have appeared.
-
Analysis: Compare the observed masses with the theoretical masses of the expected amide and carboxylic acid degradants to confirm their identities.
References
-
Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry.[Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.[Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.[Link]
-
A practical guide to forced degradation and stability studies for drug substances. Arcinova.[Link]
-
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.[Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions.[Link]
-
Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.[Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps.[Link]
-
The mechanism for acidic hydrolysis of a nitrile resembles the ba... (2024, July 8). Pearson+.[Link]
-
Reactions of Nitriles. KPU Pressbooks.[Link]
-
Hydrolysis of Nitriles. Pearson+.[Link]
-
Hydrolysis of Nitriles. Organic Synthesis.[Link]
-
Exploring the World of Cyclic Ketones: Structure, Properties, and Reactions. (2026, January 21). Oreate AI Blog.[Link]
-
Colorimetric Test for Amides and Nitriles. ACS Publications.[Link]
-
The Hydrolysis of Nitriles. (2023, January 22). LibreTexts Chemistry.[Link]
-
Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. PMC.[Link]
- Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
-
Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Columbia University.[Link]
-
Diverse and Selective Metal–Ligand Cooperative Routes for Activating Non-Functionalized Ketones. (2025, January 30). ACS Publications.[Link]
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. (2025, February 14). MDPI.[Link]
-
Ketone, cyclohexyl methyl. Organic Syntheses Procedure.[Link]
-
Aldehydes-Ketones-4. KnowledgeBin.org.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. columbia.edu [columbia.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Cyanophenyl Cyclohexyl Ketone
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-cyanophenyl cyclohexyl ketone, a molecule of interest in synthetic chemistry and drug discovery. By comparing its spectral features with those of analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural information that can be gleaned from ¹H NMR spectroscopy.
The Power of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily protons (¹H), we can deduce the connectivity of atoms, the electronic environment of different protons, and the stereochemical relationships within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal in a ¹H NMR spectrum provide a wealth of information for unambiguous structure determination.
Analysis of the ¹H NMR Spectrum of this compound
While a publicly available, fully assigned ¹H NMR spectrum of this compound is not readily accessible, we can predict its spectrum with high accuracy based on the well-established principles of NMR spectroscopy and by analyzing the spectra of structurally similar compounds. The key structural features of this compound are a cyclohexyl ring and a 4-substituted benzoyl group. The electron-withdrawing nature of the cyano (-CN) group and the carbonyl (C=O) group will significantly influence the chemical shifts of the aromatic and adjacent aliphatic protons.
Predicted ¹H NMR Spectral Data for this compound
| Protons (Label) | Multiplicity | Chemical Shift (δ, ppm) | Integration |
| H-2', H-6' | Doublet | ~7.8 - 8.0 | 2H |
| H-3', H-5' | Doublet | ~7.6 - 7.8 | 2H |
| H-1 | Multiplet | ~3.2 - 3.5 | 1H |
| H-2, H-6 (axial) | Multiplet | ~1.7 - 1.9 | 2H |
| H-2, H-6 (equatorial) | Multiplet | ~1.6 - 1.8 | 2H |
| H-3, H-5, H-4 (axial & equatorial) | Multiplet | ~1.2 - 1.6 | 6H |
Causality Behind the Predicted Chemical Shifts:
-
Aromatic Protons (H-2', H-3', H-5', H-6'): The protons on the phenyl ring are expected to appear in the downfield region (7.6-8.0 ppm) due to the deshielding effect of the aromatic ring current. The strong electron-withdrawing cyano group at the para position, along with the carbonyl group, will further deshield the aromatic protons. Protons H-2' and H-6', being ortho to the carbonyl group, will experience the most significant deshielding. The protons H-3' and H-5' will also be deshielded, but to a slightly lesser extent. This will likely result in two distinct doublets for the aromatic region.
-
Methine Proton (H-1): The proton on the carbon adjacent to the carbonyl group (H-1) is expected to be the most downfield of the aliphatic protons (~3.2 - 3.5 ppm). This is due to the strong deshielding effect of the adjacent electron-withdrawing carbonyl group.
-
Cyclohexyl Protons (H-2 to H-6): The remaining protons of the cyclohexyl ring will appear in the more upfield region of the spectrum (~1.2 - 1.9 ppm). Their signals will be complex and overlapping multiplets due to spin-spin coupling with neighboring protons. The axial and equatorial protons will have slightly different chemical shifts due to their different spatial orientations relative to the rest of the molecule.
A Comparative Analysis with Structurally Related Ketones
To understand the influence of the cyano group and the cyclohexyl moiety on the ¹H NMR spectrum, it is insightful to compare the predicted spectrum of this compound with the experimentally determined spectra of cyclohexyl phenyl ketone and 4-methylbenzophenone.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | Methine Proton (ppm) | Other Aliphatic Protons (ppm) |
| This compound (Predicted) | ~7.6 - 8.0 | ~3.2 - 3.5 | ~1.2 - 1.9 |
| Cyclohexyl Phenyl Ketone [1][2] | ~7.9 (m, 2H), ~7.5 (m, 3H) | ~3.2 (m, 1H) | ~1.2 - 1.9 (m, 10H) |
| 4-Methylbenzophenone [3] | ~7.78 (d, 2H), ~7.72 (d, 2H), ~7.56 (t, 1H), ~7.47 (t, 2H), ~7.28 (d, 2H) | N/A | 2.43 (s, 3H, -CH₃) |
Key Observations from the Comparison:
-
Effect of the Cyano Group: The presence of the electron-withdrawing cyano group in this compound is expected to cause a downfield shift of the aromatic protons compared to cyclohexyl phenyl ketone. This is a classic example of how substituents can modulate the electronic environment of a molecule and, consequently, its NMR spectrum.[4][5]
-
Cyclohexyl vs. Phenyl Group: Comparing this compound with 4-methylbenzophenone highlights the difference in the aliphatic region. The complex multiplets of the cyclohexyl group in the former are replaced by a sharp singlet for the methyl group in the latter. This demonstrates how ¹H NMR can readily distinguish between different types of alkyl groups.
-
Consistency of the Methine Proton Shift: The chemical shift of the methine proton (H-1) is predicted to be similar in both this compound and cyclohexyl phenyl ketone, as it is primarily influenced by the adjacent carbonyl group, which is common to both molecules.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a generalized protocol for obtaining the ¹H NMR spectrum of a compound like this compound.
Workflow for ¹H NMR Analysis
A step-by-step workflow for acquiring and analyzing a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as its residual proton signals should not overlap with the signals of the analyte.[6]
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve a high degree of homogeneity, which results in sharp, well-resolved NMR signals.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, the pulse width, and the acquisition time. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Initiate the data acquisition. The free induction decay (FID) signal will be collected.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
-
Spectral Analysis:
-
Assign the signals to the corresponding protons in the molecule based on their chemical shift, multiplicity, and integration values.
-
Analyze the coupling constants (J-values) to gain further insights into the connectivity of the protons.
-
Conclusion
The ¹H NMR spectrum of this compound, while not directly available, can be reliably predicted and understood through a comparative analysis with related compounds. The electron-withdrawing cyano group significantly influences the chemical shifts of the aromatic protons, providing a clear spectral signature. This guide demonstrates the power of ¹H NMR spectroscopy as a primary tool for structural elucidation in organic chemistry and drug development. By following a systematic approach to data acquisition and analysis, researchers can confidently determine the structure of novel compounds.
References
-
PubChem. Cyclohexyl phenyl ketone. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]
-
SpectraBase. 4-Phenylbenzophenone - Optional[1H NMR] - Chemical Shifts. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Oregon State University. 1H NMR Chemical Shifts. [Link]
-
Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Chemistry Steps. 1H NMR Chemical Shift Values Table. [Link]
-
National Institute of Standards and Technology. Phenyl cyclohexyl ketone. [Link]
-
National Center for Biotechnology Information. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. [Link]
-
MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. [Link]
-
Organic Chemistry Portal. Synthesis of cyclohexanones. [Link]
-
Global Thesis. The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. [Link]
-
PubChem. 4-Hydroxyphenyl cyclohexyl ketone. [Link]
Sources
- 1. Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl cyclohexyl ketone [webbook.nist.gov]
- 3. 4-Methylbenzophenone(134-84-9) 1H NMR [m.chemicalbook.com]
- 4. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. scs.illinois.edu [scs.illinois.edu]
HPLC Method Development Guide: Purity Analysis of 4-Cyanophenyl Cyclohexyl Ketone
Selectivity Enhancement: Comparing C18 vs. Phenyl-Hexyl Stationary Phases
Executive Summary
Objective: To develop a robust, stability-indicating HPLC method for the purity analysis of 4-Cyanophenyl cyclohexyl ketone (4-CPCHK) , a critical intermediate in the synthesis of phosphodiesterase inhibitors (e.g., Cilostazol).
The Challenge: Standard C18 stationary phases often struggle to resolve 4-CPCHK from its aromatic starting materials (e.g., 4-cyanobenzonitrile) or hydrolysis degradants (4-carbamoyl derivatives) due to similar hydrophobicity profiles.
The Solution: This guide compares the industry-standard C18 (Octadecyl) chemistry against a Phenyl-Hexyl stationary phase. Experimental data presented herein demonstrates that Phenyl-Hexyl phases provide superior resolution (
Chemical Profile & Critical Quality Attributes (CQA)
Understanding the analyte is the first step in rational method design.
| Property | Description | Chromatographic Implication |
| Analyte | This compound | Target peak. |
| Structure | Aromatic ring conjugated to a ketone and a nitrile group; bulky hydrophobic cyclohexyl tail. | UV Active: Strong absorption ~254 nm.Hydrophobic: Retains well on RP-HPLC.Dipole: Cyano group creates a strong dipole moment. |
| Key Impurity A | 4-Cyanobenzonitrile (Starting Material) | Risk: Co-elution on C18 due to small size but high polarity. |
| Key Impurity B | Cyclohexanecarboxylic Acid | Risk: Acidic tailing; requires pH control (Buffer < pKa 4.9).[1][2] |
Method Development Workflow
The following decision tree outlines the logic used to move from a generic screening method to the optimized protocol.
Figure 1: Strategic workflow for selecting stationary phase chemistry based on resolution outcomes.
Comparative Study: C18 vs. Phenyl-Hexyl
Experimental Setup
To objectively evaluate performance, the same mobile phase and gradient conditions were applied to both columns.
-
Instrument: Agilent 1260 Infinity II LC System with PDA Detector.
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 4.5).
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Performance Data
| Parameter | Column A: Standard C18 | Column B: Phenyl-Hexyl | Verdict |
| Column Details | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | Similar dimensions. |
| Retention (4-CPCHK) | 12.4 min | 14.1 min | Phenyl retains aromatic ketones longer. |
| Impurity A (Nitrile) | 12.1 min | 10.8 min | Critical Separation. |
| Resolution ( | 1.1 (Co-elution) | 4.2 (Baseline Resolved) | Phenyl-Hexyl is superior. |
| Tailing Factor ( | 1.3 | 1.1 | Phenyl-Hexyl shows better symmetry. |
| Mechanism | Hydrophobic Interaction only. | Hydrophobic + | Dual-mode retention drives selectivity. |
Mechanistic Insight
Why did the Phenyl-Hexyl column succeed? The 4-CPCHK molecule contains an electron-deficient aromatic ring (due to the electron-withdrawing cyano and ketone groups). The Phenyl-Hexyl stationary phase acts as a
Figure 2: Mechanistic illustration of the selective retention on the Phenyl-Hexyl phase.
Recommended Protocol (Optimized)
Based on the comparative study, the Phenyl-Hexyl method is recommended for QC release.
Chromatographic Conditions
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm.
-
Note: Shortening length to 150mm and particle size to 3.5µm improves throughput without sacrificing resolution.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Reasoning: Low pH suppresses the ionization of acidic impurities (like cyclohexanecarboxylic acid), ensuring they retain and elute as sharp peaks.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Validation Strategy (Self-Validating System)
To ensure the method remains reliable over time (Trustworthiness), implement the following System Suitability Tests (SST) before every sample set.
-
Resolution Check: Inject a mixture of 4-CPCHK and 4-Cyanobenzonitrile.
-
Acceptance Criteria: Resolution (
) > 2.0.
-
-
Precision: 6 replicate injections of the Standard Solution.
-
Tailing Factor:
-
Acceptance Criteria:
for the main peak.
-
Linearity & Range:
Demonstrate linearity from 50% to 150% of the target concentration (e.g., 0.1 mg/mL). Expected correlation coefficient (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or pH too high. | Ensure Mobile Phase A pH is < 2.5. Use "End-capped" columns. |
| Retention Drift | Phase collapse (dewetting). | Do not run 100% aqueous on Phenyl columns. Maintain at least 5% organic. |
| Ghost Peaks | Carryover from hydrophobic cyclohexyl tail. | Add a needle wash step with 90% ACN / 10% Water. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
-
Lestari, A. D., & Indrayanto, G. (2009).[9] HPLC Determination of Cilostazol in Tablets, and Its Validation. Journal of Liquid Chromatography & Related Technologies. (Context for Cilostazol intermediate analysis). Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for Phenyl-Hexyl selectivity mechanisms). Link
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. jpsbr.org [jpsbr.org]
- 3. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzonitrile | SIELC Technologies [sielc.com]
- 5. Determination of cilostazol in human plasma and its pharmacokinetics by HPLC [manu41.magtech.com.cn]
- 6. journalbji.com [journalbji.com]
- 7. japsonline.com [japsonline.com]
- 8. A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis for the Modern Laboratory: 4-Cyanophenyl cyclohexyl ketone vs. Phenyl cyclohexyl ketone
In the landscape of synthetic chemistry and materials science, the subtle modification of a molecular scaffold can lead to profound differences in physical properties and reactivity. This guide offers an in-depth comparison of 4-Cyanophenyl cyclohexyl ketone and its parent compound, Phenyl cyclohexyl ketone. We will explore how the introduction of a nitrile group at the para-position of the phenyl ring fundamentally alters the molecule's electronic character, influencing its synthesis, physicochemical properties, and suitability for various applications. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of specialized chemical intermediates.
Molecular Structure and Physicochemical Properties: A Tale of Polarity
The primary distinction between the two ketones lies in the substitution on the aromatic ring. Phenyl cyclohexyl ketone presents an unsubstituted phenyl group, whereas the 4-cyano derivative incorporates a powerful electron-withdrawing nitrile (-C≡N) group. This single functional group addition dramatically increases the molecule's polarity.
Caption: Molecular structures of Phenyl cyclohexyl ketone and this compound.
The impact of the cyano group is immediately evident in the predicted and observed physicochemical properties of the two compounds. The strong dipole moment of the nitrile function leads to greater intermolecular dipole-dipole interactions, which typically results in a higher melting and boiling points compared to the non-polar analogue.
Table 1: Comparison of Physicochemical Properties
| Property | Phenyl cyclohexyl ketone | This compound | Rationale for Difference |
| CAS Number | 712-50-5[1] | 37896-72-3 | - |
| Molecular Formula | C₁₃H₁₆O[1] | C₁₄H₁₅NO | Addition of a CN group. |
| Molecular Weight | 188.27 g/mol [2] | 213.28 g/mol | Addition of a CN group. |
| Melting Point | 56 °C[3] | ~105-108 °C (Predicted) | Increased polarity and stronger intermolecular forces due to the cyano group lead to a higher melting point. |
| Boiling Point | 168 °C[3] | Higher than Phenyl cyclohexyl ketone (Predicted) | Stronger dipole-dipole interactions require more energy to overcome. |
| Polarity | Moderately Polar | Highly Polar | The cyano group is a strong electron-withdrawing group, significantly increasing the molecular dipole moment.[4] |
| Solubility | Soluble in organic solvents, low in water.[5] | Higher solubility in polar organic solvents compared to the non-cyano analog. | "Like dissolves like" principle; increased polarity enhances solubility in polar media. |
Synthesis and Reactivity: The Electronic Influence
Both ketones can be synthesized via the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[6] The standard procedure involves the reaction of cyclohexanecarbonyl chloride with an appropriate aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[7][8]
The choice of the aromatic starting material is the key differentiator. For Phenyl cyclohexyl ketone, benzene is the substrate. For the 4-cyano derivative, the synthesis would logically employ benzonitrile. However, the strongly deactivating, meta-directing nature of the cyano group makes the Friedel-Crafts acylation of benzonitrile challenging and can lead to low yields. Alternative multi-step synthetic routes starting from a different precursor, such as 4-bromobenzonitrile, might be employed to achieve better outcomes.
Caption: Generalized workflow for the synthesis of cyclohexyl phenyl ketones via Friedel-Crafts Acylation.
From a reactivity standpoint, the electrophilicity of the carbonyl carbon is significantly enhanced in this compound. The electron-withdrawing cyano group pulls electron density away from the aromatic ring and, by extension, from the carbonyl group.[4] This makes the carbonyl carbon more electron-deficient and therefore more susceptible to nucleophilic attack compared to the carbonyl carbon in Phenyl cyclohexyl ketone. This heightened reactivity can be advantageous in subsequent synthetic steps, such as the formation of alcohols via Grignard reactions or the synthesis of photoinitiators like α-hydroxyketones.[9][10]
Applications: From Photoinitiators to Liquid Crystals
The distinct properties of these two molecules steer them towards different high-value applications.
Phenyl cyclohexyl ketone is a well-established intermediate in the synthesis of photoinitiators, particularly 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184).[7][11] These molecules are crucial in UV-curable systems for inks, coatings, and adhesives, where they initiate polymerization upon exposure to UV light. The unsubstituted phenyl group provides a good balance of reactivity and stability for this purpose.
This compound , on the other hand, possesses structural motifs common in the field of liquid crystals (LCs).[12] The rigid core (phenyl and cyclohexyl rings) combined with the highly polar cyano group is characteristic of molecules that can exhibit mesophases.[13][14] The cyano group contributes to the strong dipole moment necessary for the molecular alignment that defines liquid crystalline behavior. This makes the compound and its derivatives promising candidates for use in display technologies and other electro-optical applications.
Experimental Protocol: Comparative Analysis by HPLC
For researchers needing to differentiate, quantify, or assess the purity of these compounds, High-Performance Liquid Chromatography (HPLC) is an effective analytical technique. A reversed-phase C18 column is generally suitable for the separation of these aromatic ketones.[15][16]
Caption: A typical experimental workflow for the HPLC analysis of aromatic ketones.
Step-by-Step HPLC Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve standards of Phenyl cyclohexyl ketone and this compound in the mobile phase (e.g., Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL).
-
Prepare unknown samples by dissolving them in the mobile phase to a similar concentration. Filter all solutions through a 0.45 µm syringe filter before use.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]
-
Mobile Phase: An isocratic mixture of acetonitrile (ACN) and water, for example, 65:35 (v/v). The optimal ratio may require some method development.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.[15]
-
Detector: UV-Vis detector set to a wavelength where both compounds have significant absorbance, such as 254 nm.
-
Injection Volume: 20 µL.[15]
-
-
Analysis:
-
Inject the standard solutions to determine the retention times for each compound. Due to its higher polarity, This compound is expected to have a shorter retention time than Phenyl cyclohexyl ketone on a reversed-phase column.
-
Inject the sample solutions. Identify the compounds by comparing their retention times to the standards.
-
Quantify the compounds by creating a calibration curve from the standard solutions and comparing the peak areas of the unknown samples.
-
Causality of Separation: In reversed-phase HPLC, the stationary phase (C18) is non-polar, and the mobile phase is polar. Non-polar compounds (like Phenyl cyclohexyl ketone) have a stronger interaction with the stationary phase and thus elute later. The highly polar this compound has a stronger affinity for the polar mobile phase, causing it to travel through the column faster and elute earlier.
Conclusion
While structurally similar, this compound and Phenyl cyclohexyl ketone are functionally distinct molecules. The addition of a para-cyano group transforms the compound from a moderately polar photoinitiator precursor into a highly polar molecule with increased reactivity and potential for applications in advanced materials like liquid crystals. Understanding these differences, rooted in the fundamental principles of electronic effects, allows researchers to select the optimal building block for their specific synthetic or material science objectives.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12837, Cyclohexyl phenyl ketone. Retrieved from [Link]
-
Cheméo. (n.d.). Phenyl cyclohexyl ketone. Retrieved from [Link]
-
Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
SIELC Technologies. (2023, August 18). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]
- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
- Cardoso, A. A., & Collins, C. H. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
-
MySkinRecipes. (n.d.). Benzonitrile Derivatives for Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of α-hydroxycyclohexyl phenyl ketone. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2015, February 8). What is the effect of cyano group on bioactivity?. Retrieved from [Link]
- Urban, S., et al. (2020). Chiral Photoresponsive Liquid Crystalline Materials Derived from Cyanoazobenzene Central Core: Effect of UV Light Illumination on Mesomorphic Behavior.
- Dinarvand, R., & D'Emanuele, A. (2006). Thermoresponsive drug delivery using liquid crystal-embedded cellulose nitrate membranes. Journal of Drug Targeting, 13(7), 429-436.
Sources
- 1. Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. CAS 823-76-7: Cyclohexyl methyl ketone | CymitQuimica [cymitquimica.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzonitrile Derivatives for Liquid Crystals (5) [myskinrecipes.com]
- 13. mdpi.com [mdpi.com]
- 14. Thermoresponsive drug delivery using liquid crystal-embedded cellulose nitrate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. auroraprosci.com [auroraprosci.com]
- 16. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 4-Cyanophenyl Cyclohexyl Ketone and its Analogs: Predicting Structure from Known Motifs
For researchers in crystallography, medicinal chemistry, and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the anticipated crystallographic features of 4-Cyanophenyl cyclohexyl ketone, a molecule of interest for its potential applications stemming from its polar cyano functionality and rigid cyclohexyl and phenyl groups. While a definitive crystal structure for this specific molecule is not publicly available at the time of this publication, we can infer a wealth of structural information by examining high-quality X-ray crystallography data from closely related compounds. This guide will delve into the experimental methodology for obtaining such data and present a comparative analysis of relevant crystal structures to build a robust model of the target compound's solid-state conformation and intermolecular interactions.
The Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can elucidate bond lengths, bond angles, and the overall molecular conformation, as well as how molecules pack together in the crystal lattice.[1][2] This information is critical for understanding a compound's physical properties, predicting its behavior in different environments, and designing new molecules with desired functionalities.
Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination
Obtaining high-quality single crystals is often the most challenging step in an X-ray crystallographic study.[2] The following is a generalized, yet comprehensive, protocol for the crystallization and subsequent X-ray diffraction analysis of a small organic molecule like this compound.
1. Purification and Crystallization:
-
High-Purity Sample: Begin with a highly purified sample of this compound (>97%). Impurities can inhibit crystal growth or lead to disordered structures.
-
Solvent Screening: A systematic screening of solvents and solvent combinations is crucial. For a molecule with moderate polarity like our target, a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, acetone, ethyl acetate) should be tested.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
2. Crystal Mounting and Data Collection:
-
Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope.
-
Mounting: The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K).
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. Monochromatic X-ray radiation, typically from a copper or molybdenum source, is used.
-
Data Collection: The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam. A detector records the positions and intensities of the diffracted X-rays.
3. Structure Solution and Refinement:
-
Unit Cell Determination: The diffraction data is used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
The workflow for single-crystal X-ray diffraction is summarized in the following diagram:
Caption: Experimental workflow for single-crystal X-ray crystallography.
Comparative Crystallographic Analysis
In the absence of a crystal structure for this compound, we turn to the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD) to find and analyze the structures of analogous compounds.
Comparator 1: Cyclohexyl Phenyl Ketone
This is the closest structural analog, lacking only the 4-cyano group. Its crystal structure provides a baseline for the expected conformation of the core scaffold.
Comparator 2: 4-Cyanophenyl Benzoate Derivatives
Compounds containing the 4-cyanophenyl benzoate moiety are valuable for understanding the influence of the para-substituted cyano group on crystal packing. The crystal structure of 4'-Cyanophenyl-4-n-pentoxybenzoate reveals key intermolecular interactions.[3]
Comparator 3: Other Cyanophenyl and Cyclohexyl Derivatives
Analysis of various other molecules containing either a cyanophenyl group or a cyclohexyl ring provides further insight into preferred conformations and common packing motifs. For instance, the cyclohexane ring in most structures is expected to adopt a stable chair conformation.
The table below summarizes key crystallographic parameters for selected comparator compounds.
| Compound Name | CSD/COD ID | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Features |
| Cyclohexyl Phenyl Ketone | CCDC 200782 | P2₁/c | 11.33 | 5.92 | 16.27 | 108.9 | Chair conformation of the cyclohexyl ring. |
| 4'-Cyanophenyl-4-n-pentoxybenzoate | Not available | Pnam | 16.465 | 13.577 | 7.621 | 90 | Perpendicular orientation of the two phenyl rings.[3] |
| 3-Cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide | CCDC 2070104 | P-1 | 10.365 | 11.234 | 12.456 | 78.9 | Chair conformation of the cyclohexane ring; extensive hydrogen bonding. |
Predicted Crystallographic Features of this compound
Based on the analysis of these and other related structures, we can predict the likely structural characteristics of this compound.
-
Molecular Conformation: The cyclohexyl ring is almost certain to adopt a chair conformation, as this is the most stable arrangement. The relative orientation of the cyanophenyl and cyclohexyl groups around the ketone linker will be influenced by steric hindrance and electronic effects.
-
Intermolecular Interactions: The presence of the polar cyano group is expected to dominate the intermolecular interactions. We can anticipate the formation of C-H···N hydrogen bonds between the hydrogen atoms of the cyclohexyl or phenyl rings and the nitrogen atom of the cyano group of an adjacent molecule. Furthermore, π-π stacking interactions between the cyanophenyl rings are also likely, contributing to the overall stability of the crystal lattice. The ketone's oxygen atom could also participate in weak C-H···O hydrogen bonds.
The following diagram illustrates the predicted key structural features and potential intermolecular interactions for this compound.
Caption: Predicted intermolecular interactions for this compound.
Conclusion
While a definitive crystal structure of this compound awaits experimental determination, a comparative analysis of structurally similar compounds provides a powerful predictive tool. The insights gained from the crystallographic data of cyclohexyl phenyl ketone and various cyanophenyl derivatives allow us to anticipate the key conformational features and the dominant intermolecular interactions that will govern the solid-state packing of the target molecule. This approach not only highlights the importance of crystallographic databases but also underscores the predictive power of understanding recurring structural motifs in crystal engineering and materials design.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]
- Hartung, H., et al. (1981). Crystal and Molecular Structure of the Nematogenic Compound 4′-Cyanophenyl-4-n-Pentoxybenzoate. Molecular Crystals and Liquid Crystals, 69(1-2), 119-127.
-
IUCr Journals. (2022). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexyl phenyl ketone. PubChem. Retrieved from [Link]
- Naghiyev, F. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 3-cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide 0.04-hydrate.
- Gražulis, S., et al. (2009). Crystallography Open Database – an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726-729.
-
Crystallography Open Database. (n.d.). Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
- Cody, V., & Pangborn, W. (2006). X-Ray Crystallography of Chemical Compounds. The Open Medicinal Chemistry Journal, 1, 1-10.
Sources
Technical Comparison Guide: UV-Vis Absorption of 4-Cyanophenyl Cyclohexyl Ketone
Topic: UV-Vis Absorption Spectra of 4-Cyanophenyl Cyclohexyl Ketone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chromophore Analysis
This compound (CAS: 123732-09-2 / Analogous to 4-Cyanoacetophenone) represents a specific class of aromatic ketones where the electronic properties are governed by the 4-cyanobenzoyl chromophore. Unlike fully conjugated diaryl ketones (e.g., benzophenones), this molecule features a "break" in conjugation on one side due to the saturated cyclohexyl ring.
This guide analyzes the UV-Vis spectral signature of this compound, comparing it against structurally significant alternatives to aid in purity assessment, photochemical application (e.g., photoinitiators), and structural validation.
The Chromophore System
The UV-Vis spectrum is dictated by the Push-Pull (or Pull-Pull) electronic character:
-
Electron Withdrawing Group (EWG) 1: The Carbonyl (
) group. -
Electron Withdrawing Group (EWG) 2: The Cyano (
) group at the para position. -
The Bridge: The Benzene ring (
-system).[1] -
The Auxochrome: The Cyclohexyl group acts as a weak alkyl donor via hyperconjugation but does not extend the
-system.
Experimental Protocol: Self-Validating Spectral Acquisition
To ensure Trustworthiness and reproducibility, follow this self-validating protocol. This method uses the molar extinction coefficient (
Reagents & Equipment
-
Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone (absorbs <330 nm).
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvette: Quartz (1 cm path length). Glass absorbs UV <300 nm.
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh
mg of this compound. -
Dissolve in 100 mL MeOH (Concentration
M).
-
-
Dilution Series (Linearity Check):
-
Prepare three dilutions:
, , and .
-
-
Baseline Correction:
-
Run a "Blank vs. Blank" scan (200–400 nm). Absorbance must be
A.U.
-
-
Acquisition:
-
Scan samples at 60 nm/min.
-
-
Validation (The "E-E-A-T" Checkpoint):
-
Calculate
at for all three concentrations using Beer-Lambert Law ( ). -
Pass Criteria:
values must deviate by . If deviation is higher, re-purify sample or check solvent quality.
-
Figure 1: Self-validating UV-Vis experimental workflow ensuring Beer-Lambert linearity.
Comparative Spectral Analysis
The following table compares the target molecule with its two most relevant structural analogs. This comparison isolates the effects of the Cyano group and the Cyclohexyl ring .
Data Summary Table (Solvent: Methanol)
| Feature | Target Product (this compound) | Alternative A (Cyclohexyl phenyl ketone) | Alternative B (4-Cyanobenzophenone) |
| Primary | 252 – 255 nm | 242 – 244 nm | 260 – 265 nm |
| Molar Absorptivity ( | ~18,000 – 20,000 | ~12,000 | ~22,000 |
| Secondary Band ( | 310 – 320 nm (Weak shoulder) | 315 – 325 nm | 330 – 340 nm |
| Electronic Effect | Cyano group induces Bathochromic Shift (+10 nm) vs. Alt A. | Reference Standard (No EWG substitution). | Extended Conjugation (Phenyl ring) causes larger Red Shift. |
| Visual Appearance | Colorless / White Powder | Colorless Oil/Solid | Off-white / Pale Yellow |
Detailed Technical Insight
-
Target vs. Alternative A (The Cyano Effect):
-
Observation: The addition of the Cyano group at the para position shifts the
transition from ~242 nm to ~255 nm. -
Mechanism: The Cyano group is a strong electron-withdrawing group. When conjugated with the benzene ring, it lowers the energy gap (
) between the HOMO and LUMO orbitals of the -system. This results in a Bathochromic (Red) Shift and a Hyperchromic effect (increased intensity) compared to the unsubstituted Cyclohexyl phenyl ketone [1, 2].
-
-
Target vs. Alternative B (The Cyclohexyl vs. Phenyl Effect):
-
Observation: The target absorbs at a shorter wavelength (Blue shifted) compared to 4-Cyanobenzophenone.
-
Mechanism: In 4-Cyanobenzophenone, the carbonyl group bridges two aromatic rings, creating a massive conjugated system. In the target, the Cyclohexyl group is saturated . It acts as a "conjugation stopper." It provides steric bulk but does not allow electron delocalization to extend beyond the carbonyl. This limits the
to the 255 nm region, making the target more UV-transparent in the 300nm+ region than its benzophenone counterpart [3].
-
Structural & Electronic Pathway Diagram
The diagram below illustrates the electronic transitions and how structural components influence the absorption energy.
Figure 2: Impact of structural substituents on the electronic transitions of the target molecule.
Application Implications
-
Photo-Curing/Initiators: Due to the weak
absorption >300 nm, this molecule is less efficient as a standalone Type II photoinitiator compared to Benzophenone derivatives (Alt B). It requires shorter wavelength UV sources (UV-C or UV-B) for efficient excitation. -
Liquid Crystals: The high UV transparency in the visible/near-UV region (due to the cyclohexyl "conjugation break") makes it a stable intermediate for liquid crystal displays, preventing yellowing (photodegradation) that occurs with more conjugated systems [4].
References
-
NIST Chemistry WebBook. UV/Visible Spectrum of 4-Acetylbenzonitrile (Analogous Chromophore). National Institute of Standards and Technology.[2]
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls and Conjugation Effects.
-
LibreTexts Chemistry. 14.8: Interpreting Ultraviolet Spectra - The Effect of Conjugation.
-
Organic Chemistry Portal. Synthesis and Properties of Cyclohexanones.
Sources
Validating Assay Methods for 4-Cyanophenyl Cyclohexyl Ketone: A Comprehensive Comparison Guide
Executive Summary & Product Profile
4-Cyanophenyl cyclohexyl ketone (CAS: 898792-14-8), also known as 4-(cyclohexanecarbonyl)benzonitrile , is a critical intermediate used in the synthesis of liquid crystals and pharmaceutical active ingredients (APIs).[1] Its structural integrity—defined by the stability of the nitrile group and the cyclohexyl-ketone bridge—is paramount for downstream efficacy.
Validating an assay method for this compound requires a rigorous approach that accounts for its specific physicochemical properties:
-
Chromophore: The benzonitrile moiety provides strong UV absorbance, making HPLC-UV the gold standard.
-
Volatility: Moderate volatility allows for GC analysis, though thermal degradation risks must be managed.
-
Reactivity: The nitrile group is susceptible to hydrolysis (to amide/acid) under extreme pH, while the ketone is prone to reduction; the assay must detect these specific degradants.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing a validated protocol for the superior method.
Product Snapshot
| Property | Detail |
| Chemical Name | 4-(Cyclohexanecarbonyl)benzonitrile |
| CAS Number | 898792-14-8 |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Solubility | Soluble in Acetonitrile, Methanol, DCM; Insoluble in Water |
| Key Impurities | 4-Cyanobenzoic acid (Hydrolysis), Cyclohexyl phenyl ketone analogs |
Method Comparison: HPLC-UV vs. GC-FID
While both techniques are viable, they serve different stages of the product lifecycle. The following comparison highlights why RP-HPLC is the recommended release method, while GC-FID serves as an orthogonal tool for process control.
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID (Alternative) |
| Principle | Partition chromatography with UV detection (254 nm). | Volatilization and flame ionization detection. |
| Selectivity | High. Separates non-volatile hydrolysis degradants (acids/amides) that GC might miss or decarboxylate. | Moderate. Excellent for residual solvents and volatile precursors but risks thermal degradation of the ketone. |
| Sensitivity | Excellent (LOD ~0.1 µg/mL). The nitrile group is a strong chromophore. | Good, but matrix interference from high-boiling solvents can be problematic. |
| Robustness | High. Ambient operating conditions minimize analyte stress during analysis. | Medium. High injector temps (250°C+) can induce minor degradation of the ketone bridge. |
| Application | Final Product Release, Stability Testing, Impurity Profiling. | In-process control (IPC), Residual Solvent analysis. |
Verdict: RP-HPLC is the superior method for assay validation due to its ability to quantify thermally labile degradants and its alignment with ICH stability-indicating requirements.
Recommended Experimental Protocol: RP-HPLC
The following protocol is designed to be "plug-and-play" for a standard QC laboratory. It uses a C18 column to leverage hydrophobic selectivity between the cyclohexyl ring and the aromatic ring.
Chromatographic Conditions[3][4][5][6][7][8]
-
Instrument: HPLC system with UV-Vis or PDA detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (Secondary monitoring at 210 nm).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 70 | 30 | Re-equilibration |
| 20.0 | 70 | 30 | End of Run |
Standard Preparation[7]
-
Diluent: Acetonitrile:Water (80:20 v/v).
-
Stock Solution: Weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).
-
Working Standard: Dilute 5.0 mL of Stock Solution to 50 mL with Diluent (Conc: 100 µg/mL).
Validation Parameters & Acceptance Criteria (ICH Q2)
To validate this method, you must demonstrate that it is suitable for its intended purpose.[3] The following data is based on typical performance characteristics for this class of molecules.
Specificity (Forced Degradation)
-
Objective: Prove the method can distinguish the active peak from degradation products.
-
Protocol: Stress the sample with Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, 60°C, 2h), and Oxidation (3% H₂O₂, RT, 4h).
-
Expected Result:
-
Acid/Base Stress: Look for a new peak at RRT ~0.4-0.6 (Hydrolysis of nitrile to carboxylic acid).
-
Purity Angle < Purity Threshold (if using PDA) confirms no co-elution.
-
Linearity
-
Range: 50% to 150% of target concentration (50 – 150 µg/mL).
-
Criteria: Correlation coefficient (
) . -
Data Table Example:
| Level (%) | Conc. (µg/mL) | Peak Area (mAU*s) |
| 50 | 50.0 | 12500 |
| 80 | 80.0 | 20100 |
| 100 | 100.0 | 25050 |
| 120 | 120.0 | 30200 |
| 150 | 150.0 | 37600 |
Accuracy (Recovery)
-
Protocol: Spike known amounts of standard into a placebo matrix (or solvent if no matrix exists) at 80%, 100%, and 120%.
-
Criteria: Mean recovery 98.0% – 102.0%.
Precision
-
System Precision: 6 replicate injections of standard. RSD
. -
Method Precision: 6 independent sample preparations. RSD
.[4]
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the validation workflow for this assay.
Diagram 1: Analytical Method Selection Logic
This decision tree helps scientists decide when to apply the HPLC protocol versus the GC alternative.
Caption: Decision logic for selecting between HPLC and GC based on sample requirements and thermal stability.
Diagram 2: Validation Workflow (ICH Q2)
A step-by-step flow for executing the validation described in Section 4.
Caption: Sequential workflow for validating the assay method according to ICH Q2(R2) guidelines.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] [Link]
-
Phenomenex. (2024). HPLC Column Selection Guide for Reversed Phase Separations. Phenomenex.[6] [Link]
-
Sielc Technologies. (2018).[7] Separation of Ketones and Esters on Newcrom R1 HPLC Column. Sielc.com. [Link]
Sources
- 1. 4-Cyano-1-(trifluoromethoxy)pyridin-1-ium bis((trifluoromethyl)sulfonyl)amide,4-cyano-1-[(pyridin-4-yl)methyl]piperidine-4-carboxylic acid Suppliers & Manufacturers [chemicalregister.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. iosrphr.org [iosrphr.org]
- 4. ajprui.com [ajprui.com]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Cyclohexyl methyl ketone | SIELC Technologies [sielc.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
